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Core Science & Biosynthesis

Foundational

DL-4-Hydroxy-2-ketoglutarate structure and chemical properties.

DL-4-Hydroxy-2-ketoglutarate: Structural Dynamics, Metabolic Pathways, and Analytical Methodologies Executive Summary As drug development increasingly targets rare metabolic disorders, understanding the precise biochemic...

Author: BenchChem Technical Support Team. Date: March 2026

DL-4-Hydroxy-2-ketoglutarate: Structural Dynamics, Metabolic Pathways, and Analytical Methodologies

Executive Summary As drug development increasingly targets rare metabolic disorders, understanding the precise biochemical behavior of intermediate metabolites is paramount. DL-4-Hydroxy-2-ketoglutarate (commonly referred to as DL-KHG or HOG) is a critical 5-carbon alpha-keto dicarboxylic acid central to mammalian hydroxyproline catabolism[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its pathogenic role in Primary Hyperoxaluria Type 3 (PH3), and field-proven, self-validating methodologies for its enzymatic analysis.

Structural and Physicochemical Profiling

DL-4-Hydroxy-2-ketoglutarate (IUPAC: 2-hydroxy-4-oxopentanedioic acid) is characterized by a glutaric acid backbone featuring an oxo (ketone) group at the C2 position and a hydroxyl group at the C4 position[1].

Chemical Causality & Stability: The dual presence of an alpha-keto group and a beta-hydroxyl group renders the molecule highly polar and susceptible to spontaneous decarboxylation or degradation if improperly handled. In synthetic and analytical applications, it is typically supplied as a racemic mixture (DL-form) and stabilized as a lithium or sodium salt[3][4]. Storing the compound at -20°C in its salt form prevents nucleophilic attack and thermal degradation, ensuring batch-to-batch reproducibility during in vitro assays[3].

Table 1: Physicochemical Properties of DL-4-Hydroxy-2-oxoglutaric acid

PropertyValue
IUPAC Name 2-hydroxy-4-oxopentanedioic acid
Molecular Formula C5H6O6
Molecular Weight 162.10 g/mol
CAS Number 1187-99-1
PubChem CID 599
Predicted pKa 2.34 ± 0.54
Physical State Solid (Off-White)
Melting Point >250°C (Decomposes)

(Data compiled from authoritative chemical databases[1][3])

Metabolic Pathway & Biological Significance

In mammalian systems, the endogenous production of 4-hydroxy-2-oxoglutarate occurs primarily within the mitochondria of the liver and kidneys during the degradation of hydroxyproline (a major amino acid in collagen)[2][5].

The catabolic cascade proceeds as follows:

  • Oxidation: L-hydroxyproline is oxidized by hydroxyproline oxidase (HPOX) to Δ1-pyrroline-5-carboxylate[2][6].

  • Hydrolysis & Dehydrogenation: It is converted to 4-hydroxyglutamate via 1P5CDH[2].

  • Transamination: Aspartate aminotransferase (AspAT) transaminates the intermediate to yield 4-hydroxy-2-oxoglutarate (HOG)[2].

  • Aldol Cleavage: Finally, 4-hydroxy-2-oxoglutarate aldolase (HOGA1, EC 4.1.3.16) catalyzes the reversible cleavage of HOG into pyruvate and glyoxylate[2][7]. Mechanistically, HOGA1 operates via a Schiff base intermediate formed between the C2 ketone of HOG and the active site residue Lys196[5].

Pathogenic Causality in Drug Development: Mutations in the HOGA1 gene result in a loss of aldolase function, leading to the toxic accumulation of HOG[5]. Paradoxically, this deficiency causes Primary Hyperoxaluria Type 3 (PH3), characterized by massive oxalate overproduction and severe kidney stones. The prevailing biochemical rationale is that accumulated HOG escapes the mitochondria and either undergoes cleavage by an alternative cytosolic aldolase or directly inhibits glyoxylate reductase (GR), shunting metabolism toward oxalate[5].

Pathway Hyp L-Hydroxyproline P5C Δ1-pyrroline-5- carboxylate Hyp->P5C HPOX OHGlu 4-Hydroxyglutamate P5C->OHGlu 1P5CDH HOG 4-Hydroxy-2-oxoglutarate (HOG) OHGlu->HOG AspAT Pyr Pyruvate HOG->Pyr HOGA1 Glyox Glyoxylate HOG->Glyox HOGA1

Mitochondrial hydroxyproline degradation pathway highlighting HOGA1-mediated HOG cleavage.

Experimental Methodologies: Self-Validating Protocols

Protocol: Coupled Kinetic Assay for HOGA1 Activity Causality of Design: This assay couples the generation of pyruvate (from the HOGA1-mediated cleavage of DL-KHG) to the oxidation of NADH by Lactate Dehydrogenase (LDH)[5]. Monitoring the depletion of NADH at 340 nm provides a real-time, stoichiometric readout of HOGA1 activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.2) containing 1 mM MgCl₂. Reconstitute DL-4-Hydroxy-2-ketoglutarate lithium salt[3][4] to a 10 mM stock in this buffer. Rationale: The lithium salt ensures rapid dissolution and prevents localized pH drops that could denature the enzyme.

  • Coupling System Assembly: In a 1 mL quartz cuvette, combine the assay buffer, 0.2 mM NADH, and 2 Units of purified LDH.

  • Baseline Validation (Self-Validation Step): Insert the cuvette into a dual-beam UV-Vis spectrophotometer. Monitor absorbance at 340 nm for 2 minutes. Rationale: A flat baseline confirms the absence of contaminating pyruvate or spontaneous NADH oxidation.

  • Substrate Addition: Spike DL-KHG to a final concentration of 1 mM. Monitor for 1 additional minute to rule out substrate-induced optical artifacts.

  • Reaction Initiation: Add purified HOGA1 (e.g., 50 nM final) and mix rapidly by inversion.

  • Kinetic Readout: Record the linear decrease in A340 for 5–10 minutes. Calculate specific activity using the NADH molar extinction coefficient (6220 M⁻¹cm⁻¹).

Workflow Step1 1. Buffer & Substrate Prep Equilibrate DL-KHG in PO4 Buffer Step2 2. Assemble Coupling System Add LDH & 0.2 mM NADH Step1->Step2 Step3 3. Baseline Validation Monitor A340 (No Enzyme) Step2->Step3 Step4 4. Reaction Initiation Spike HOGA1 & Mix Step3->Step4 Step5 5. Kinetic Readout Quantify NADH Depletion (A340) Step4->Step5

Coupled enzymatic assay workflow for quantifying HOGA1 activity via NADH depletion.

Therapeutic Implications in Drug Development

The structural and metabolic profiling of DL-4-Hydroxy-2-ketoglutarate is directly informing next-generation therapies for PH3. Because HOG accumulation is the root metabolic insult, modern drug discovery is pivoting toward Substrate Reduction Therapy (SRT) . By utilizing RNA interference (RNAi) or small-molecule inhibitors targeting upstream enzymes like HPOX or AspAT[2], developers aim to halt the synthesis of HOG entirely. Furthermore, because HOG is structurally analogous to α-ketoglutarate (lacking only the C4 hydroxyl group)[5], rigorous counter-screening against α-ketoglutarate-dependent pathways is mandatory to ensure the safety and selectivity of any novel metabolic inhibitor.

References

1.[1] 4-Hydroxy-2-oxoglutaric acid | C5H6O6 | CID 599 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

2.[2] Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria Source: PMC - National Institutes of Health (NIH) URL:[Link]

3.[5] Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 Source: Biochemical Journal (Portland Press) URL:[Link]

4.[6] The new insight into the role of hydroxyproline in metabolism of cancer cells Source: Frontiers in Oncology URL:[Link]

5.[7] 4-hydroxy-2-oxoglutarate aldolase Source: Wikipedia URL:[Link]

Sources

Exploratory

The Mitochondrial DL-4-Hydroxy-2-Ketoglutarate (HKG) Metabolic Pathway: Mechanisms, Pathologies, and Experimental Workflows

Executive Summary DL-4-Hydroxy-2-ketoglutarate (HKG), also widely known in literature as 4-hydroxy-2-oxoglutarate (HOG), is a critical intermediate in the mitochondrial catabolism of hydroxyproline. Far from being a simp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DL-4-Hydroxy-2-ketoglutarate (HKG), also widely known in literature as 4-hydroxy-2-oxoglutarate (HOG), is a critical intermediate in the mitochondrial catabolism of hydroxyproline. Far from being a simple waste-disposal route for degraded collagen, the HKG metabolic pathway acts as a highly regulated metabolic bridge connecting extracellular matrix turnover to central carbon metabolism. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic biochemistry of HKG, its profound clinical implications in Primary Hyperoxaluria Type 3 (PH3) and oncology, and the field-proven experimental workflows required to study its primary regulatory enzyme: HOGA1.

The Biochemical Context & Mechanistic Pathway

Hydroxyproline (Hyp) is a non-standard amino acid primarily derived from the degradation of collagen, making it a highly abundant metabolic precursor in mammals 1[1]. The degradation of 4-hydroxyproline is strictly localized to the mitochondria and is orchestrated by four sequential enzymatic steps:

  • Oxidation: Hydroxyproline oxidase (HPOX / PRODH2) oxidizes 4-hydroxyproline to Δ1-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) 2[2].

  • Dehydrogenation: Following spontaneous ring-opening, the intermediate is dehydrogenated by Δ1-pyrroline-5-carboxylate dehydrogenase (1P5CDH) to form 4-erythro-hydroxy-L-glutamate (4-OH-Glu) 2[2].

  • Transamination: Aspartate aminotransferase (AspAT) or glutamate-oxaloacetate transaminase (GOT) transfers an amino group, converting 4-OH-Glu into the ketoacid DL-4-Hydroxy-2-ketoglutarate (HKG) 1[1].

  • Aldol Cleavage (The Gatekeeper Step): The terminal reaction is catalyzed by the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1). HOGA1 cleaves HKG into pyruvate and glyoxylate 2[2].

Expertise & Causality: Why is HOGA1 considered the gatekeeper of this pathway? HOGA1 prevents the toxic accumulation of HKG. Furthermore, HOGA1 exhibits a secondary oxaloacetate decarboxylase activity 3[3]. This dual functionality means that HKG cleavage is competitively regulated by TCA cycle intermediates, directly linking collagen breakdown to the cell's immediate energy demands and gluconeogenic flux.

Pathway Hyp 4-Hydroxyproline OHP5C OH-P5C Hyp->OHP5C HPOX (PRODH2) OHGlu 4-OH-Glutamate OHP5C->OHGlu 1P5CDH HKG DL-4-Hydroxy-2-ketoglutarate (HKG / HOG) OHGlu->HKG AspAT / GOT Pyr Pyruvate HKG->Pyr HOGA1 Cleavage Glyx Glyoxylate HKG->Glyx HOGA1 Cleavage Oxal Oxalate (Pathology) Glyx->Oxal LDH (Cytosol)

Mitochondrial degradation of 4-hydroxyproline to pyruvate and glyoxylate via HKG.

Clinical & Pathological Implications

Primary Hyperoxaluria Type 3 (PH3)

Mutations in the HOGA1 gene lead to PH3, a severe autosomal recessive disorder characterized by the massive overproduction of oxalate, leading to calcium oxalate kidney stones (nephrolithiasis)4[4]. Paradoxically, while HOGA1 produces glyoxylate (the precursor to oxalate), its absence causes oxalate accumulation. The prevailing mechanistic theory suggests that un-cleaved HKG accumulates in the mitochondria and leaks into the cytosol, where it is either cleaved by a putative cytosolic aldolase into glyoxylate or acts as a competitive inhibitor of glyoxylate reductase (GR), forcing glyoxylate to be converted into oxalate by lactate dehydrogenase (LDH)3[3].

Oncology and Tumor Metabolism

In nutrient-deprived tumor microenvironments (e.g., glucose starvation), cancer cells upregulate matrix metalloproteinases (MMPs) to aggressively degrade the surrounding ECM collagen 1[1]. The resulting influx of hydroxyproline is funneled through the HKG pathway. The HOGA1-mediated cleavage of HKG yields pyruvate, which acts as a vital, alternative carbon source to sustain the TCA cycle and cellular energy production1[1].

Quantitative Data: HOGA1 Kinetic Parameters

To understand the metabolic flux of HKG, one must evaluate the dual-activity kinetics of human HOGA1. The table below synthesizes the kinetic behavior of the enzyme, demonstrating how it is regulated by downstream metabolites 5[5].

Kinetic ParameterAldolase ActivityOxaloacetate Decarboxylase Activity
Primary Substrate DL-4-Hydroxy-2-ketoglutarate (HKG)Oxaloacetate (OAA)
Substrate Affinity ( Km​ ) Micromolar rangeMicromolar range
Competitive Inhibitor Pyruvate ( Ki​ ~ micromolar range)Pyruvate ( Ki​ ~ micromolar range)
Weak Inhibitor α -Ketoglutarate ( Ki​ ~ millimolar range) α -Ketoglutarate ( Ki​ ~ millimolar range)
Metabolic Function Hydroxyproline catabolismTCA cycle / Gluconeogenesis regulation

Experimental Workflow: HOGA1 LDH-Coupled Activity Assay

Direct measurement of HKG cleavage is analytically challenging because the products (pyruvate and glyoxylate) lack strong, distinct chromophores. To circumvent this, we employ an LDH-Coupled Assay .

Causality behind the design: By coupling the generation of pyruvate to the oxidation of NADH via Lactate Dehydrogenase (LDH), we translate an invisible cleavage event into a real-time, quantifiable spectrophotometric readout (NADH depletion at 340 nm)5[5].

Assay Substrate Substrate: HKG Enzyme Enzyme: HOGA1 Substrate->Enzyme Product Intermediate: Pyruvate Enzyme->Product Aldol Cleavage Coupling Coupling Enzyme: LDH + NADH Product->Coupling Reduction Readout Readout: NAD+ (Abs 340nm ↓) Coupling->Readout NADH Depletion

Logical workflow of the LDH-coupled continuous spectrophotometric assay for HOGA1 activity.

Step-by-Step Methodology
  • Mitochondrial Isolation: Lyse mammalian cells (e.g., F-293 cells overexpressing hHOGA1) using a Dounce homogenizer in an isotonic mitochondrial isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Isolate the mitochondrial fraction via differential centrifugation.

  • Lysate Preparation: Lyse the mitochondrial pellet using 0.1% Triton X-100. Normalize the protein concentration to ~0.3 mg/mL using a BCA assay.

  • Assay Master Mix: In a UV-transparent 96-well plate, prepare a reaction mix containing:

    • 50 mM Potassium Phosphate buffer (pH 7.2)

    • 0.2 mM NADH

    • 5 Units/mL of purified Lactate Dehydrogenase (LDH)

    • 10 µL of mitochondrial lysate

  • Reaction Initiation: Initiate the reaction by adding 1 mM DL-4-Hydroxy-2-ketoglutarate (HKG).

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm ( A340​ ) using a microplate reader at 37°C for 10 minutes. Calculate specific activity using the molar extinction coefficient of NADH ( ϵ=6.22 mM−1cm−1 ).

Trustworthiness: Self-Validating System Controls

To ensure the protocol is self-validating and free of artifacts, the following controls are mandatory:

  • Negative Control (Baseline): Run the assay omitting the HKG substrate. This accounts for background NADH oxidation driven by non-specific oxidoreductases present in the crude mitochondrial lysate.

  • Positive Control (Inhibition): Pre-incubate the lysate with 10 mM Pyruvate. Because pyruvate is a known competitive inhibitor of HOGA15[5], a significant drop in the reaction rate validates that the measured NADH depletion is specifically driven by HOGA1-mediated HKG cleavage.

References

  • Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria. National Institutes of Health (NIH) / PMC.2

  • The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers.1

  • Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3. Biochemical Journal / Portland Press.3

  • 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition. National Institutes of Health (NIH) / PMC.4

  • Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate. Implications for Primary Hyperoxaluria Type-3. ResearchGate.5

Sources

Foundational

Mechanism of Action and Biochemical Profiling of 2-Keto-4-Hydroxyglutarate Aldolase: A Comprehensive Technical Guide

Executive Summary 2-Keto-4-hydroxyglutarate (KHG) aldolase—designated in human physiology as 4-hydroxy-2-oxoglutarate aldolase (HOGA1)—is a highly conserved mitochondrial enzyme that dictates the terminal step of hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Keto-4-hydroxyglutarate (KHG) aldolase—designated in human physiology as 4-hydroxy-2-oxoglutarate aldolase (HOGA1)—is a highly conserved mitochondrial enzyme that dictates the terminal step of hydroxyproline catabolism[1]. By catalyzing the reversible retro-aldol cleavage of KHG into pyruvate and glyoxylate, this enzyme functions as a critical metabolic gatekeeper[2]. In microbial systems, homologous enzymes often exhibit dual substrate specificity, prominently functioning as 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase within the Entner-Doudoroff pathway[3]. This guide dissects the structural biology, catalytic mechanism, pathophysiological relevance, and kinetic profiling methodologies associated with KHG aldolase.

Structural Architecture and Active Site Topography

KHG aldolase is classified as a Class I aldolase. Unlike Class II aldolases, which rely on divalent metal cations (e.g., Zn²⁺) to stabilize enolate intermediates, Class I aldolases execute catalysis via the formation of a covalent Schiff base intermediate[4]. Structural resolution of the enzyme reveals a robust homotrimeric assembly across both bacterial and mammalian species[1].

The active site topography is engineered around a highly specific catalytic triad:

  • Lys-133 (The Nucleophile): The ϵ -amino group of this strictly conserved lysine residue is responsible for attacking the substrate's carbonyl carbon to form the Schiff base.

  • Glu-45 (The General Acid/Base): Positioned adjacent to Lys-133, Glu-45 forms a critical zwitterionic pair. It shuttles protons during the dehydration of the carbinolamine intermediate, dynamically modulating the pKa of the active site[3].

  • Arg-49 (The Anchoring Residue): This positively charged residue electrostatically coordinates the carboxylate moiety of the substrate, locking it into a stereospecific orientation required for successful cleavage.

Catalytic Mechanism of Action: The Schiff Base Cycle

The catalytic cycle of KHG aldolase is a masterclass in the stabilization of high-energy covalent intermediates. The reaction proceeds through a strictly ordered, self-regenerating sequence:

  • Substrate Binding & Nucleophilic Attack: The unprotonated ϵ -amino group of Lys-133 attacks the C2 carbonyl carbon of KHG. This nucleophilic activation is dependent on the prior displacement of an active-site water molecule by the Glu-45/Lys-133 zwitterionic pair[3].

  • Carbinolamine Formation: A protonated carbinolamine intermediate is formed and trapped within the active site, stabilized by a dense network of hydrogen bonds[3].

  • Dehydration to Schiff Base: Glu-45 acts as a general acid, protonating the hydroxyl group to facilitate its departure as a water molecule. This yields a highly electrophilic imine (Schiff base)[4].

  • Retro-Aldol Cleavage: The C3-C4 carbon bond is cleaved, releasing the first product, glyoxylate. The remaining enzyme-bound moiety is an enamine intermediate[1].

  • Hydrolysis & Pyruvate Release: The enamine tautomerizes back into an imine, which is subsequently hydrolyzed by an incoming water molecule, releasing pyruvate and regenerating the free enzyme[1].

CatalyticCycle E Free Enzyme (Lys-133 / Glu-45) ES Enzyme-Substrate Complex (KHG Binding) E->ES + KHG CA Protonated Carbinolamine Intermediate ES->CA Nucleophilic Attack by Lys-133 SB Schiff Base (Imine) Formation CA->SB Dehydration (- H2O) EN Enamine Intermediate (C-C Cleavage) SB->EN Retro-Aldol Cleavage (Glyoxylate Release) EP Product Release (Pyruvate + Glyoxylate) EN->EP Hydrolysis (+ H2O) EP->E Pyruvate Release

Catalytic cycle of KHG aldolase highlighting the covalent Schiff base mechanism.

Pathophysiological Context: Hydroxyproline Metabolism & PH3

In human physiology, HOGA1 is essential for detoxifying hydroxyproline, an amino acid heavily concentrated in collagen[5]. Loss-of-function mutations in the HOGA1 gene disrupt this metabolic cascade, resulting in Primary Hyperoxaluria Type 3 (PH3), a severe condition characterized by calcium oxalate kidney stones[2].

Paradoxically, while HOGA1 normally produces glyoxylate (a direct precursor to oxalate), its deficiency leads to massive oxalate accumulation. The prevailing biochemical consensus suggests that the accumulating unmetabolized substrate, KHG, either migrates to the cytosol to be cleaved by a putative secondary aldolase, inhibits downstream glyoxylate reductases, or undergoes spontaneous non-enzymatic degradation into oxalate[5].

MetabolicPathway HYP 4-Hydroxyproline HOG 4-Hydroxy-2-oxoglutarate (KHG) HYP->HOG Multiple Steps (HPOX, 1P5CDH, AspAT) PYR Pyruvate HOG->PYR HOGA1 (Normal) GLY Glyoxylate HOG->GLY HOGA1 (Normal) OXA Oxalate (Pathological) GLY->OXA Accumulation in PH3 (Mutated HOGA1)

Mitochondrial hydroxyproline metabolic pathway and the pathological shunt in PH3.

Experimental Methodologies: Kinetic Profiling

To rigorously characterize the activity and inhibition kinetics of KHG aldolase, researchers deploy a continuous spectrophotometric Lactate Dehydrogenase (LDH)-coupled assay[5].

Causality of Assay Design: Direct measurement of KHG cleavage is optically challenging because neither the substrate nor the products possess a distinct, interference-free chromophore in the visible spectrum. By coupling the release of pyruvate to the oxidation of NADH via LDH, we engineer a self-validating system. The stoichiometric consumption of NADH (measured at 340 nm) provides real-time, high-resolution kinetic data, eliminating the temporal artifacts and inaccuracies common in end-point assays.

Protocol: LDH-Coupled Kinetic Assay
  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 1 mM MgCl₂ to mimic optimal physiological ionic strength and pH.

  • Reagent Master Mix: Combine the buffer with 0.2 mM NADH and 5 Units/mL of highly purified Lactate Dehydrogenase (LDH). Critical Step: Ensure the LDH preparation is strictly free of contaminating aldolases to prevent false-positive signal generation.

  • Substrate Addition: Introduce 4-hydroxy-2-oxoglutarate (KHG) at varying concentrations (e.g., 0.1 mM to 5.0 mM) to allow for comprehensive Michaelis-Menten curve generation.

  • Baseline Equilibration: Incubate the mixture at 37°C in a quartz cuvette. Monitor absorbance at 340 nm for 2 minutes. Causality: This establishes a stable baseline and rules out background non-specific NADH oxidation, ensuring the trustworthiness of the subsequent data.

  • Reaction Initiation: Add a catalytic amount of purified KHG aldolase (e.g., 10–50 nM final concentration) to initiate the retro-aldol cleavage.

  • Continuous Monitoring: Record the linear decrease in absorbance at 340 nm ( ΔA340​ ) for 3 to 5 minutes. Calculate specific activity using the molar extinction coefficient of NADH ( ϵ=6220M−1cm−1 ).

AssayWorkflow S1 Step 1: Reaction Setup Mix Buffer, KHG, NADH, LDH S2 Step 2: Baseline Equilibration Monitor 340nm for 2 mins S1->S2 S3 Step 3: Reaction Initiation Add KHG Aldolase (HOGA1) S2->S3 S4 Step 4: Continuous Monitoring Record ΔA340/min (NADH Depletion) S3->S4 S5 Step 5: Data Analysis Calculate Specific Activity S4->S5

Step-by-step workflow for the LDH-coupled kinetic assay of KHG aldolase.

Data Presentation: Comparative Profiling of KHG Aldolase Homologs

The functional role and substrate specificity of KHG aldolase vary significantly across biological domains, reflecting evolutionary adaptations to distinct metabolic demands.

Enzyme SourcePrimary SubstratePrimary Biological FunctionStructural AssemblyReference
Escherichia coli (KDPG/KHG Aldolase)KDPG / KHGEntner-Doudoroff Pathway / Carbon MetabolismHomotrimer[4],[3]
Homo sapiens (HOGA1)4-Hydroxy-2-oxoglutarate (KHG)Hydroxyproline CatabolismHomotrimer[1],[2]
Deinococcus radiodurans (DrADL)Formaldehyde + PyruvateBiotransformation / CarboligationHomotrimer[6]

References

  • PROSITE documentation PDOC00144 KDPG and KHG aldolases active site signatures. expasy.org. [Link]

  • Active site studies of Escherichia coli 2-keto-4-hydroxyglutarate aldolase. iaea.org.[Link]

  • Covalent intermediate trapped in 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase structure at 1.95-Å resolution. pnas.org.[Link]

  • Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3. portlandpress.com.[Link]

  • Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria. nih.gov.[Link]

  • The enzyme 4-hydroxy-2-oxoglutarate aldolase is deficient in primary hyperoxaluria type 3. scispace.com.[Link]

  • Biotransformation of 2-keto-4-hydroxybutyrate via aldol condensation using an efficient and thermostable carboligase from Deinococcus radiodurans. researchgate.net.[Link]

Sources

Exploratory

The Mechanistic Identity of DL-4-Hydroxy-2-ketoglutarate: Deconstructing the "Lysine Analogue" Misnomer

Executive Summary: The Ontological Misclassification In the landscape of metabolic biochemistry and commercial reagent sourcing, DL-4-Hydroxy-2-ketoglutarate (DL4KG) is frequently and erroneously cataloged as a "lysine a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ontological Misclassification

In the landscape of metabolic biochemistry and commercial reagent sourcing, DL-4-Hydroxy-2-ketoglutarate (DL4KG) is frequently and erroneously cataloged as a "lysine analogue." To address the core inquiry directly: Structurally, DL4KG is not a lysine analogue. It is a 5-carbon dicarboxylic keto acid, making it an analogue of α-ketoglutarate or glutamate.

The persistent misclassification in commercial databases arises from a functional misunderstanding of its enzymology. DL4KG acts as a lysine-reactive substrate and active-site probe. In enzymes such as 4-hydroxy-2-oxoglutarate aldolase (HOGA1), the C2-keto group of DL4KG undergoes nucleophilic attack by the ε-amino group of a highly conserved active-site lysine, forming a covalent Schiff base intermediate[1]. Because it is utilized extensively to probe, trap, and inhibit lysine-dependent active sites, vendors have truncated its description from "lysine-dependent enzyme probe" to "lysine analogue"[2].

This whitepaper deconstructs this paradox, detailing the true metabolic role of DL4KG, the mechanistic causality behind its reactivity, and self-validating protocols for utilizing it in structural biology.

Chemical & Structural Reality: Deconstructing the Analogue Myth

To understand why DL4KG cannot be classified as a lysine analogue, we must examine the fundamental chemical ontology of the molecules . Lysine is a basic, 6-carbon amino acid characterized by its terminal ε-amino group. In contrast, DL4KG is a highly oxidized 5-carbon skeleton containing a ketone and a hydroxyl group, structurally mirroring the TCA cycle intermediate α-ketoglutarate.

Table 1: Structural and Functional Comparison of Key Metabolites
CompoundMolecular FormulaCarbon ChainKey Functional GroupsPrimary Biological Classification
DL-4-Hydroxy-2-ketoglutarate C5H6O6C5C2-Keto, C4-Hydroxyl, Dicarboxylicα-Keto Acid / Glutamate Analogue
α-Ketoglutarate C5H6O5C5C2-Keto, Dicarboxylicα-Keto Acid / Glutamate Analogue
L-Glutamate C5H9NO4C5α-Amino, DicarboxylicAcidic Amino Acid
L-Lysine C6H14N2O2C6α-Amino, ε-Amino, CarboxylicBasic Amino Acid

Biological Context: Hydroxyproline Metabolism and HOGA1

In mammalian systems, DL4KG (often referred to as HOG in literature) is a critical intermediate in the degradation of 4-hydroxyproline, a major constituent of collagen. The terminal step of this pathway is catalyzed by the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) , which cleaves DL4KG into pyruvate and glyoxylate[1]. Loss-of-function mutations in HOGA1 lead to Primary Hyperoxaluria Type 3 (PH3), a condition characterized by excessive oxalate production[3].

MetabolicPathway Hyp 4-Hydroxyproline HGA 4-Hydroxyglutamate Hyp->HGA Oxidation steps HOG DL-4-Hydroxy-2-ketoglutarate (DL4KG) HGA->HOG Transamination Pyr Pyruvate HOG->Pyr HOGA1 Cleavage Gly Glyoxylate HOG->Gly HOGA1 Cleavage

Figure 1: The terminal steps of hydroxyproline metabolism highlighting DL4KG as a key intermediate.

Mechanistic Enzymology: The Origin of the "Lysine Analogue" Paradox

The misnomer of DL4KG as a "lysine analogue" stems from its behavior in in vitro mechanistic assays. DL4KG is an electrophile. When introduced to Class I aldolases (like HOGA1) or certain bacterial glutamate dehydrogenases, the C2-keto group of DL4KG acts as a substrate for the nucleophilic ε-amino group of an active-site lysine (e.g., Lys196 in human HOGA1).

This reaction forms a Schiff base (imine) intermediate . Because researchers deliberately use DL4KG to target, trap, and map these critical lysine residues during structural biology studies, commercial suppliers have conflated "lysine-targeting probe" with "lysine analogue"[2].

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that experimental design must inherently prove its own validity. Below are two field-proven, self-validating protocols utilizing DL4KG to probe lysine-dependent enzymology.

Protocol 1: Covalent Trapping of Schiff Base Intermediates

This workflow is designed to map the active-site lysine of an uncharacterized aldolase using DL4KG and mass spectrometry.

Step-by-Step Methodology:

  • Target Preparation: Purify the wild-type (WT) enzyme and generate a site-directed mutant where the suspected catalytic lysine is mutated to alanine (e.g., K196A).

  • Substrate Incubation: Incubate 50 µM of WT and K196A enzymes separately with 10 mM DL4KG in 50 mM HEPES buffer (pH 7.5) at 25°C for 15 minutes to allow the Schiff base equilibrium to establish.

  • Chemical Reduction: Add Sodium Borohydride (NaBH₄) to a final concentration of 20 mM. Causality: NaBH₄ irreversibly reduces the transient imine (Schiff base) to a stable secondary amine, permanently cross-linking DL4KG to the lysine residue.

  • Proteolytic Digestion: Quench the reaction with 1% formic acid, denature, reduce/alkylate, and digest with Trypsin overnight.

  • LC-MS/MS Analysis: Analyze the peptides via high-resolution mass spectrometry, searching for a mass shift of +146.10 Da (addition of DL4KG [162.10 Da] minus H₂O[18.01 Da] plus 2H from reduction [2.01 Da]) on lysine residues.

Self-Validation Checkpoint: The inclusion of the K196A mutant serves as an absolute negative control. If the +146.10 Da mass shift appears in the mutant sample, the binding is non-specific or occurring at a secondary site, invalidating the primary mechanistic hypothesis.

Workflow Step1 1. Target Preparation Purify WT Enzyme & Lysine Mutant Step2 2. Probe Incubation React with DL4KG (10 mM) Step1->Step2 Step3 3. Covalent Trapping Reduce Schiff Base with NaBH4 Step2->Step3 Imine formation Step4 4. Proteolytic Digest Trypsinization of trapped complex Step3->Step4 Irreversible amine Step5 5. LC-MS/MS Analysis Identify +146 Da shift on Lysine Step4->Step5 Peptide mapping

Figure 2: Self-validating experimental workflow for trapping DL4KG-Lysine Schiff base intermediates.

Protocol 2: Kinetic Evaluation of DL4KG as a Competitive Inhibitor

Because DL4KG is a structural analogue of α-ketoglutarate, it acts as a competitive inhibitor for enzymes like glutamate dehydrogenase [2].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction mix containing 50 mM Tris-HCl (pH 8.0), 1 mM NAD+, and varying concentrations of L-glutamate (substrate).

  • Baseline Kinetics: Initiate the reaction by adding Glutamate Dehydrogenase (GDH). Monitor the production of NADH by measuring absorbance at 340 nm over 5 minutes. Calculate the baseline Vmax​ and Km​ .

  • DL4KG Titration: Repeat the assay in the presence of titrated DL4KG (0.5 mM to 10 mM).

  • Data Plotting: Generate a Lineweaver-Burk plot. A competitive inhibitor will show an intersecting pattern on the y-axis (unchanged Vmax​ , increased apparent Km​ ).

Self-Validation Checkpoint: To ensure the observed inhibition is not an artifact of DL4KG interfering with the 340 nm absorbance reading, run a "mock" reaction without the enzyme but containing NADH and 10 mM DL4KG. If the baseline absorbance shifts, an orthogonal detection method (e.g., fluorometric resazurin assay) must be utilized.

References

  • Riedel, T. J., et al. (2011). Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria. PLoS One. Available at:[Link]

  • Fargue, S., et al. (2019). Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3. Biochemical Journal. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enzymatic Assay of DL-4-Hydroxy-2-ketoglutarate

Introduction: The Metabolic Significance of 4-Hydroxy-2-ketoglutarate 4-Hydroxy-2-ketoglutarate (4-HKG), also known as 4-hydroxy-2-oxoglutarate, is a key intermediate in the metabolic pathways of several amino acids, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metabolic Significance of 4-Hydroxy-2-ketoglutarate

4-Hydroxy-2-ketoglutarate (4-HKG), also known as 4-hydroxy-2-oxoglutarate, is a key intermediate in the metabolic pathways of several amino acids, including hydroxyproline.[1] Its metabolism is crucial for maintaining cellular homeostasis, and disruptions in its enzymatic processing are linked to rare metabolic disorders. Notably, the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) plays a critical gatekeeper role in hydroxyproline metabolism by catalyzing the cleavage of 4-HKG.[2][3] The loss of HOGA1 function leads to the accumulation of 4-HKG and is the underlying cause of Primary Hyperoxaluria Type 3 (PH3), a condition characterized by the excessive production of oxalate.[1][2]

The development of robust and reliable enzyme assays for DL-4-Hydroxy-2-ketoglutarate is therefore essential for a variety of research and drug development applications. These include:

  • Basic Research: Elucidating the kinetics and regulation of enzymes that metabolize 4-HKG.

  • Drug Discovery: Screening for inhibitors or activators of these enzymes for therapeutic purposes.

  • Clinical Diagnostics: Developing diagnostic tools for metabolic disorders associated with aberrant 4-HKG metabolism.

This application note provides a detailed protocol for a continuous spectrophotometric enzyme assay for DL-4-Hydroxy-2-ketoglutarate, primarily focusing on the activity of 4-hydroxy-2-oxoglutarate aldolase (HOGA1).

Principle of the Assay

The most direct and established method for assaying enzymatic activity with DL-4-Hydroxy-2-ketoglutarate as a substrate is by measuring the activity of 4-hydroxy-2-oxoglutarate aldolase (HOGA1). This enzyme catalyzes the reversible cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[4][5][6]

The production of pyruvate can be continuously monitored by coupling the HOGA1 reaction to the lactate dehydrogenase (LDH) reaction. In the presence of excess LDH and its coenzyme NADH, the pyruvate generated is immediately reduced to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration can be followed spectrophotometrically by monitoring the decrease in absorbance at 340 nm.[2]

The rate of NADH disappearance is directly proportional to the rate of pyruvate formation, and thus to the HOGA1 activity.

Visualizing the Enzymatic Reaction and Assay Principle

Below is a diagram illustrating the coupled enzymatic reaction that forms the basis of this assay protocol.

Assay_Principle cluster_HOGA1 HOGA1 Reaction cluster_LDH Coupled LDH Reaction DL-4-Hydroxy-2-ketoglutarate DL-4-Hydroxy-2-ketoglutarate Pyruvate Pyruvate DL-4-Hydroxy-2-ketoglutarate->Pyruvate HOGA1 Glyoxylate Glyoxylate NADH NADH Pyruvate->NADH couples to Lactate Lactate NADH->Lactate LDH NAD NAD+ Absorbance_decrease Decrease in Absorbance at 340 nm NAD->Absorbance_decrease Monitored at 340 nm

Caption: Coupled enzyme assay for HOGA1 activity.

Materials and Reagents

Equipment
  • Spectrophotometer capable of reading in the UV range (340 nm)

  • Temperature-controlled cuvette holder

  • 96-well microplate reader (for high-throughput screening)

  • Calibrated pipettes

  • pH meter

  • Vortex mixer

  • Centrifuge

Reagents
ReagentSupplierCatalog Number (Example)Storage Temperature
DL-4-Hydroxy-2-ketoglutarate lithium saltSigma-AldrichH5887-20°C
Recombinant Human HOGA1R&D Systems8259-EC-80°C
Lactate Dehydrogenase (from rabbit muscle)Sigma-AldrichL25002-8°C
β-Nicotinamide adenine dinucleotide (NADH)Sigma-AldrichN8129-20°C
Tris-HClFisher ScientificBP152Room Temperature
MgCl₂Sigma-AldrichM8266Room Temperature
Dithiothreitol (DTT)Thermo FisherR08612-8°C
Bovine Serum Albumin (BSA)New England BiolabsB9000S-20°C
Hydrochloric Acid (HCl)Fisher ScientificA144Room Temperature
Sodium Hydroxide (NaOH)Fisher ScientificS318Room Temperature

Preparation of Solutions

Note: Prepare all solutions with high-purity water (e.g., Milli-Q or equivalent).

  • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5):

    • Dissolve Tris base in water.

    • Adjust the pH to 7.5 with HCl.

    • Add MgCl₂ and DTT.

    • Bring to the final volume with water.

    • Store at 4°C. Add DTT fresh before use from a 1 M stock.

  • DL-4-Hydroxy-2-ketoglutarate Substrate Stock (100 mM):

    • Dissolve DL-4-Hydroxy-2-ketoglutarate lithium salt in water.

    • Store in aliquots at -20°C.

  • NADH Stock Solution (10 mM):

    • Dissolve NADH in assay buffer.

    • Determine the exact concentration by measuring the absorbance at 340 nm (Extinction coefficient = 6220 M⁻¹cm⁻¹).

    • Store in aliquots at -20°C, protected from light.

  • Lactate Dehydrogenase (LDH) Solution (100 units/mL):

    • Dilute the commercially available LDH suspension in assay buffer.

    • Prepare fresh for each experiment.

  • HOGA1 Enzyme Solution:

    • Dilute the recombinant HOGA1 to the desired concentration in assay buffer containing 0.1% BSA to prevent enzyme denaturation and non-specific adsorption.

    • Keep the enzyme on ice at all times. The optimal concentration should be determined empirically but a starting concentration of 1-5 µg/mL is recommended.

Experimental Protocol

The following protocol is for a standard 1 mL cuvette-based assay. Volumes can be scaled down for a 96-well plate format.

Assay Workflow Diagram

workflow A Prepare Assay Mix (Buffer, LDH, NADH) B Add Assay Mix to Cuvette A->B C Equilibrate to 37°C B->C D Add HOGA1 Enzyme C->D E Mix and Start Baseline Reading (Monitor A340 for ~2 min) D->E F Initiate Reaction: Add DL-4-HKG Substrate E->F No change in A340 expected G Mix Thoroughly F->G H Monitor Decrease in A340 for 5-10 minutes G->H I Calculate Reaction Rate H->I

Sources

Application

Quantitative Analysis of DL-4-Hydroxy-2-ketoglutarate in Biological Matrices using Mass Spectrometry

An Application Guide for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to the quantitative analysis of DL-4-Hydroxy-2-ketoglutarate (HKG) and its structurally simila...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of DL-4-Hydroxy-2-ketoglutarate (HKG) and its structurally similar analogue, 2-hydroxyglutarate (2-HG), using mass spectrometry. HKG is a key intermediate in hydroxyproline catabolism, and its dysregulation is linked to metabolic disorders such as Primary Hyperoxaluria Type 3[1][2]. Similarly, the accumulation of the oncometabolite 2-HG, particularly the D-enantiomer, is a hallmark of cancers with mutations in isocitrate dehydrogenase (IDH) genes[3][4]. Accurate quantification of these metabolites in complex biological samples is therefore critical for both basic research and clinical applications. This guide details field-proven protocols for sample preparation, chiral derivatization, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into the rationale behind key experimental steps to ensure data integrity and reproducibility.

Introduction: The Biological Significance of Hydroxyglutarates

DL-4-Hydroxy-2-ketoglutarate (also known as 4-hydroxy-2-oxoglutarate) is a crucial substrate for the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1)[2]. This enzyme catalyzes the reversible cleavage of HKG into pyruvate and glyoxylate[5][6][7]. The loss of HOGA1 function leads to the accumulation of HKG, which is a key factor in the pathophysiology of Primary Hyperoxaluria Type 3, an autosomal recessive disease characterized by excessive oxalate production[1][2].

Closely related, and more extensively studied in the context of cancer, are the D- and L-enantiomers of 2-hydroxyglutarate (2-HG). In healthy cells, both enantiomers are present at low levels. However, gain-of-function mutations in IDH1 and IDH2 enzymes, frequently found in gliomas and acute myeloid leukemia, lead to the neomorphic reduction of α-ketoglutarate (α-KG) to D-2-HG[3][8]. This accumulation of D-2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and contributing to tumorigenesis[9]. Therefore, the ability to accurately measure these hydroxyglutarates, and often to distinguish between their chiral forms, is paramount for understanding disease mechanisms and developing targeted therapies.

The Analytical Challenge

Hydroxyglutarates are small, polar, and water-soluble molecules, presenting several analytical challenges for mass spectrometry[10][11]:

  • Poor Retention: They exhibit poor retention on standard reversed-phase liquid chromatography (LC) columns.

  • Ion Suppression: They are prone to ion suppression from complex biological matrices.

  • Isomeric and Isobaric Interference: Distinguishing between isomers (e.g., D- and L-2-HG) and from other structurally similar metabolites is difficult without specific methodologies[11].

To overcome these challenges, robust sample preparation and derivatization strategies are essential.

Principle of the Method: A Validated Workflow

The protocol described herein employs a stable-isotope dilution LC-MS/MS method for the reliable quantification of hydroxyglutarates. The workflow is based on protein precipitation to extract metabolites, followed by chiral derivatization to resolve enantiomers on a standard achiral column. This approach avoids the need for specialized and often more expensive chiral chromatography columns[9][12][13].

A stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG or D,L-[3,3,4,4-²H₄]-2-hydroxyglutaric acid) is spiked into the sample at the beginning of the workflow. This is a critical step for self-validation, as the internal standard corrects for variability in sample extraction, derivatization efficiency, and instrument response, thereby ensuring high accuracy and precision[8][14][15].

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with ¹³C-Labeled Internal Standard Sample->Spike Ensures accuracy Quench Metabolite Extraction (e.g., Cold Methanol) Spike->Quench Precipitate Protein Precipitation & Centrifugation Quench->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Dry Dry Down Extract (Nitrogen Evaporation) Supernatant->Dry Deriv Chiral Derivatization (e.g., with DATAN) Dry->Deriv Resolves enantiomers Reconstitute Reconstitute in Mobile Phase Deriv->Reconstitute Inject Inject on LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Tandem MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify Ratio to Internal Std. Report Report Concentration Quantify->Report

Figure 1: Overall experimental workflow for hydroxyglutarate analysis.

Detailed Protocols & Methodologies

Disclaimer: All laboratory procedures should be performed by trained personnel in accordance with institutional safety guidelines.

Reagents and Materials
  • DL-4-Hydroxy-2-ketoglutarate lithium salt (analytical standard)[1]

  • D-2-hydroxyglutaric acid and L-2-hydroxyglutaric acid standards

  • ¹³C₅-D-2-hydroxyglutaric acid disodium salt (or other suitable stable isotope-labeled internal standard)[9]

  • Diacetyl-L-tartaric anhydride (DATAN)[9][12]

  • LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid

  • Pyridine

  • Biological matrices (e.g., human plasma, cell pellets, tissue samples)

Protocol 1: Sample Preparation

The goal of sample preparation is to efficiently extract the small polar metabolites while removing interfering macromolecules like proteins.

For Plasma/Serum Samples:

  • Thaw plasma/serum samples on ice.

  • In a microcentrifuge tube, combine 50 µL of sample with 200 µL of ice-cold methanol containing the internal standard (e.g., at 1 µM). The methanol serves to both precipitate proteins and quench enzymatic activity.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet. This extract is now ready for derivatization.

For Cultured Cells:

  • Aspirate culture medium and wash cell monolayer (e.g., in a 6-well plate) twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Add 1 mL of ice-cold 80% methanol (-80°C) containing the internal standard directly to the well.

  • Scrape the cells into the methanol solution and transfer the entire suspension to a microcentrifuge tube.

  • Vortex for 30 seconds and proceed with the incubation and centrifugation steps as described for plasma samples (steps 4-6).

For Tissue Samples:

  • Accurately weigh approximately 10-20 mg of frozen tissue. It is crucial to keep the tissue frozen during weighing and processing to prevent metabolic changes[16][17].

  • Homogenize the tissue in 500 µL of ice-cold 80% methanol containing the internal standard, using a bead beater or other appropriate homogenizer.

  • Proceed with the incubation and centrifugation steps as described for plasma samples (steps 4-6).

Protocol 2: Chiral Derivatization with DATAN

Derivatization with DATAN converts the D- and L-enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral LC column[9][11][12].

  • Dry the metabolite extract (from Protocol 3.2) completely under a gentle stream of nitrogen at room temperature. Complete dryness is critical as water will quench the derivatization reagent[13].

  • Prepare the derivatization reagent fresh: Dissolve 10 mg of DATAN in 200 µL of Acetonitrile/Pyridine (4:1 v/v).

  • Add 50 µL of the DATAN reagent to each dried sample extract.

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • After incubation, dry the samples again completely under nitrogen to remove the excess reagent and solvents.

  • Reconstitute the dried, derivatized sample in 100 µL of the initial LC mobile phase (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile). Vortex and centrifuge to pellet any insoluble material before transferring to an LC vial.

G cluster_reactants Reactants cluster_products Products HG 2-HG Enantiomer (D or L) Reaction + DATAN DATAN (Chiral Reagent) Diastereomer Diastereomeric Ester (Separable on C18) Reaction_Node Derivatization (60°C, 30 min) Reaction_Node->Diastereomer

Figure 2: Principle of chiral derivatization with DATAN.
Protocol 3: LC-MS/MS Instrumentation and Parameters

The following parameters provide a starting point and should be optimized for the specific instrument in use. Analysis is typically performed on a triple quadrupole mass spectrometer for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode[9][15].

ParameterRecommended SettingRationale
LC System
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent separation for the derivatized, less polar diastereomers.
Mobile Phase AWater with 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase BAcetonitrile with 0.1% Formic AcidStandard organic phase for eluting analytes.
Flow Rate0.3 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditionsA standard gradient to elute analytes of varying polarity.
Injection Volume5 µLCan be adjusted based on sample concentration and instrument sensitivity.
MS System
Ionization ModeElectrospray Ionization (ESI), Negative ModeCarboxylic acid groups on the analytes are readily deprotonated to form negative ions.
MRM TransitionsSee Table 2 belowSpecific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification.
Dwell Time50 msSufficient time to acquire a stable signal for each transition.
Ion Source ParametersOptimize for specific instrument (e.g., Gas Temp: 300°C, Gas Flow: 8 L/min, Nebulizer: 40 psi, Capillary: 3500 V)Ensures efficient desolvation and ionization of the analytes.

Table 1: LC-MS/MS Parameters

Data Analysis and Quantification

MRM Transitions

The choice of MRM transitions is critical for selective quantification. The precursor ion is the deprotonated molecule [M-H]⁻, and product ions are generated by collision-induced dissociation. For the DATAN-derivatized hydroxyglutarates, fragmentation of the ester linkage occurs, allowing for the direct quantification of the original hydroxyglutarate moiety[18].

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Derivatized D/L-2-HG363.06147.03Product ion corresponds to underivatized 2-HG.
Derivatized ¹³C₅-D-2-HG (Internal Std)368.08152.05Mass shift of +5 Da due to ¹³C labels.
Derivatized 4-HG (Hypothetical)377.05161.02Note: These are predicted masses and require empirical validation.

Table 2: Example MRM Transitions for DATAN-Derivatized Analytes

Calibration and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte(s) into a surrogate matrix (e.g., charcoal-stripped serum or PBS). Process these standards alongside the unknown samples using the exact same preparation and derivatization protocol.

  • Data Processing: Integrate the chromatographic peak areas for the analyte and the internal standard in each sample and calibrator.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Regression: Plot the peak area ratio against the known concentration of the calibrators and perform a linear regression (typically weighted 1/x) to generate a standard curve.

  • Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the standard curve. A good quality calibration curve should have a coefficient of determination (R²) > 0.99[9].

Validation ParameterTypical Acceptance CriteriaReference
Linearity (R²)> 0.99[9]
Limit of Quantitation (LOQ)Signal-to-Noise > 10[9]
Intra-day Precision (CV%)< 15%[11]
Inter-day Precision (CV%)< 15%[11]
Accuracy (% Relative Error)Within ±15%[11]

Table 3: Typical Method Validation Parameters

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Signal Incomplete sample drying before derivatization.Ensure extracts are completely dry. Extend drying time or use a vacuum concentrator.
Degraded derivatization reagent.Prepare fresh DATAN reagent immediately before use.
Suboptimal MS source parameters.Tune and optimize ion source parameters using a standard solution of the derivatized analyte.
Poor Peak Shape Column overload.Dilute the sample and re-inject.
Incompatible reconstitution solvent.Ensure the sample is reconstituted in a solvent similar in composition to the initial mobile phase.
High Variability (CV%) Inconsistent sample preparation or injection volume.Ensure precise and consistent pipetting. Use a high-quality autosampler.
Matrix effects (ion suppression).Confirm sufficient chromatographic separation from interfering matrix components. If issues persist, consider additional sample cleanup steps. The internal standard should correct for most matrix effects.
Poor Enantiomer Separation Suboptimal LC gradient or column degradation.Optimize the LC gradient to improve resolution. If the column is old, replace it.

Conclusion

The mass spectrometry-based method detailed in this guide provides a robust, sensitive, and specific platform for the quantification of DL-4-Hydroxy-2-ketoglutarate and its related oncometabolites, D/L-2-hydroxyglutarate. By employing a stable isotope-labeled internal standard and a validated chiral derivatization strategy, this protocol ensures the generation of high-quality, reproducible data essential for advancing research in metabolic diseases and oncology. The principles and steps outlined here can be adapted by researchers and drug development professionals to reliably measure these critical biomarkers in a variety of biological matrices.

References

  • Agilent Technologies, Inc. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Agilent.
  • Li, F., He, X., & Deng, Y. (2019). Quantitation of 2-Hydroxyglutarate in Human Plasma Via LC–MS/MS Using a Surrogate Analyte Approach. ResearchGate. Available at: [Link]

  • Struys, E. A., et al. (1993). Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias. Pediatric Research, 34(3), 277-80. Available at: [Link]

  • Mullen, A. R., & DeBerardinis, R. J. (2012). Metabolic Rewiring and the Characterization of Oncometabolites. PMC. Available at: [Link]

  • Al-Khami, A. A., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Available at: [Link]

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391-5. Available at: [Link]

  • Yildiz, E., et al. (2022). Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma. Bioanalysis, 14(19), 1271-1280. Available at: [Link]

  • Becker, M., et al. (2011). Detection of 2-Hydroxyglutarate in Formalin-Fixed Paraffin-Embedded Glioma Specimens by Gas Chromatography/Mass Spectrometry. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 4-hydroxy-2-oxoglutarate aldolase. Wikipedia. Available at: [Link]

  • bioRxiv. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Available at: [Link]

  • Fusedale, G., et al. (2019). Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3. Biochemical Journal, 476(21), 3369–3383. Available at: [Link]

  • Abbate, V., et al. (2018). Quantitation of Endogenous Metabolites in Mouse Tumors Using Mass-Spectrometry Imaging. Figshare. Available at: [Link]

  • ResearchGate. (2022). Tissue sample preparation in bioanalytical assays. ResearchGate. Available at: [Link]

Sources

Method

Colorimetric assay for detecting alpha-ketoglutarate consumption.

Comprehensive Application Note: Colorimetric Detection of α -Ketoglutarate Consumption in Enzymatic and Cellular Assays Introduction and Biochemical Rationale α -Ketoglutarate ( α -KG) is a pivotal pleiotropic metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Colorimetric Detection of α -Ketoglutarate Consumption in Enzymatic and Cellular Assays

Introduction and Biochemical Rationale

α -Ketoglutarate ( α -KG) is a pivotal pleiotropic metabolite. Beyond its classical role as a rate-determining intermediate in the tricarboxylic acid (TCA) cycle for cellular energy metabolism, it serves as an obligate co-substrate for a massive superfamily of Fe(II)/ α -KG-dependent dioxygenases[1][2]. This enzyme class includes critical epigenetic regulators and oxygen sensors, such as Ten-Eleven Translocation (TET) DNA demethylases, Jumonji C (JmjC) domain-containing histone demethylases, and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases.

In drug discovery, directly measuring the hydroxylated or demethylated products of these enzymes can be analytically cumbersome, often requiring mass spectrometry or specialized antibodies. A highly robust, orthogonal approach is the α -KG Consumption Assay . Because these dioxygenases stoichiometrically consume one molecule of α -KG to produce one molecule of succinate and CO2​ during the catalytic cycle, quantifying the depletion of α -KG over time provides a direct, highly sensitive readout of target enzyme activity and inhibitor efficacy[3][4].

Mechanistic Causality of the Assay

To achieve high-throughput compatibility, the assay utilizes a coupled-enzyme colorimetric detection system. The logic of the assay operates in two distinct phases:

  • The Primary Reaction (Consumption): The target dioxygenase is incubated with its native substrate, oxygen, Fe(II), and a precisely known, rate-limiting concentration of α -KG. As the enzyme functions, the α -KG pool is depleted.

  • The Detection Reaction (Quantification): The primary reaction is quenched. A detection mixture is added containing an α -KG Converter (a transaminase), an Enzyme Mix (pyruvate oxidase), and a colorimetric probe. The remaining α -KG is transaminated to pyruvate. The pyruvate is oxidized, generating hydrogen peroxide ( H2​O2​ ). Finally, a peroxidase catalyzes the reaction between H2​O2​ and the probe to form a highly colored product absorbing at 540–570 nm[5][6].

The absorbance is inversely proportional to the target enzyme's activity: high absorbance means low α -KG consumption (enzyme inhibited), while low absorbance means high α -KG consumption (enzyme active).

G A Initial α-KG B Target Enzyme Reaction A->B Consumption C Remaining α-KG B->C Quench D Transaminase Conversion C->D E Pyruvate D->E F Oxidase Reaction E->F G Colored Product (OD 570 nm) F->G H2O2 + Probe

Figure 1: Biochemical causality of the α-KG consumption assay via pyruvate-oxidase coupling.

Designing a Self-Validating Experimental System

Colorimetric assays are inherently susceptible to matrix interference. Biological lysates often contain endogenous pyruvate, and small-molecule libraries may contain compounds that absorb light at 570 nm[5][7]. To ensure Trustworthiness and Scientific Integrity, your assay must be a self-validating system incorporating the following controls:

  • No-Enzyme Control (100% α -KG Baseline): Defines the maximum absorbance signal. All consumption is calculated relative to this well.

  • No-Substrate Control: Validates that α -KG consumption is strictly coupled to target substrate turnover, ruling out uncoupled auto-oxidation of α -KG by the enzyme.

  • Sample Background Control (Blank): A well containing the test compound and detection reagents, but lacking the α -KG Converter. This isolates the compound's intrinsic absorbance or endogenous sample pyruvate, which must be mathematically subtracted from the final signal.

Table 1: 96-Well Plate Setup for Self-Validating Assay
ComponentBlank (Background)No-Enzyme ControlNo-Substrate ControlTest Sample (Inhibitor)
Assay Buffer 40 µL30 µL20 µL10 µL
Test Compound 10 µL10 µL (Vehicle)10 µL (Vehicle)10 µL
Target Enzyme --10 µL10 µL
Peptide Substrate 10 µL10 µL-10 µL
Initial α -KG (e.g., 10 µM) -10 µL10 µL10 µL
Total Primary Volume 60 µL 60 µL 60 µL 60 µL

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation
  • Assay Buffer: Equilibrate the provided α -KG Assay Buffer to room temperature. If evaluating Fe(II)-dependent enzymes, supplement the buffer fresh with 50 µM Ammonium Iron(II) Sulfate and 1 mM Ascorbic Acid to maintain the catalytic iron in the reduced state.

  • α -KG Standard Curve: Dilute a 100 mM α -KG standard to 1 mM using ultrapure water. Prepare a serial dilution in a 96-well plate to generate standards ranging from 0 to 10 nmole/well[1].

  • Detection Mix: For each well, prepare 40 µL of Detection Mix containing: 34 µL Assay Buffer, 2 µL α -KG Converter, 2 µL Enzyme Mix, and 2 µL Colorimetric Probe. Note: Keep protected from light.

Phase 2: Consumption Reaction
  • Assemble the Primary Reaction in a clear, flat-bottom 96-well plate according to Table 1 .

  • Initiate the reaction by adding the Initial α -KG solution last.

  • Incubate the plate at 37°C for 30 to 60 minutes. Causality note: The incubation time must be empirically determined so that the target enzyme consumes no more than 30-50% of the initial α -KG pool, ensuring the reaction remains in the linear initial-velocity phase.

Phase 3: Quenching and Detection
  • Quench: Stop the primary reaction by heating the plate to 85°C for 5 minutes, or by adding 10 µL of 0.1 M HCl followed immediately by 10 µL of 0.1 M NaOH for neutralization. Causality note: Quenching prevents the target enzyme from competing with the α -KG Converter in the subsequent step.

  • Detect: Add 40 µL of the prepared Detection Mix to all wells.

  • Incubate for 30 minutes at 37°C, protected from light.

  • Read: Measure the absorbance at 570 nm ( OD570​ ) using a microplate spectrophotometer[5].

Workflow S1 1. Assemble Primary Reaction (Target Enzyme, Substrate, α-KG, Test Compound) S2 2. Incubation Phase (37°C for 30-60 min to allow α-KG depletion) S1->S2 S3 3. Reaction Quenching (Thermal inactivation or chemical quench) S2->S3 S4 4. Colorimetric Detection (Add α-KG Converter, Enzyme Mix, Probe) S3->S4 S5 5. Data Acquisition & Analysis (Measure OD 570 nm, Calculate ΔOD) S4->S5

Figure 2: Step-by-step experimental workflow for the α-KG consumption microplate assay.

Data Presentation and Analysis

To determine the efficacy of a drug candidate (inhibitor), you must calculate the amount of α -KG consumed.

  • Background Subtraction: Subtract the OD570​ of the Blank well from all corresponding sample wells.

  • Calculate Remaining α -KG: Map the corrected OD570​ values to the α -KG Standard Curve to determine the nanomoles of α -KG remaining in each well.

  • Calculate Consumption: Consumption=[α-KG]No-Enzyme Control​−[α-KG]Test Sample​

  • Determine % Inhibition: % Inhibition=100×(1−ConsumptionVehicle​ConsumptionTest​​)

Table 2: Assay Troubleshooting Guide
ObservationMechanistic CauseCorrective Action
High Background in Blank Endogenous pyruvate in sample matrix or compound auto-absorbance at 570 nm.Spin-filter lysates through a 10 kDa MWCO filter[1]. Always perform background subtraction.
No Apparent Consumption Target enzyme is inactive or α -KG concentration is vastly exceeding the Km​ .Verify enzyme activity with a positive control. Reduce initial α -KG concentration to near the enzyme's Km​ .
Signal Saturation ( OD>2.5 ) Detection probe is entirely oxidized; reaction is outside the linear dynamic range.Dilute the primary reaction mixture before adding the Detection Mix, or reduce the initial α -KG input.

References

  • Sigma-Aldrich. "alpha-Ketoglutarate Assay Kit (MAK054) - Technical Bulletin". sigmaaldrich.com.
  • Cell Biolabs, Inc. "α-Ketoglutarate Assay Kit (Colorimetric)". cellbiolabs.com.
  • BioAssay Systems. "EnzyChrom™ α-Ketoglutarate Assay Kit". bioassaysys.com.
  • Frontiers in Cell and Developmental Biology. "α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture". frontiersin.org.
  • MDPI. "α-Ketoglutarate Attenuates Oxidative Stress-Induced Neuronal Aging via Modulation of the mTOR Pathway". mdpi.com.
  • Sigma-Aldrich. "alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit (MAK189)". sigmaaldrich.com.
  • National Institutes of Health (PMC). "Alpha-Ketoglutarate: Physiological Functions and Applications". nih.gov.

Sources

Application

Application Note: DL-4-Hydroxy-2-ketoglutarate as a Definitive Biomarker in Clinical Testing for Metabolic Disorders

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus Area: Primary Hyperoxaluria Type 3 (PH3) Diagnostics and HOGA1 Enzyme Function Introduction & Mechanistic Causality As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus Area: Primary Hyperoxaluria Type 3 (PH3) Diagnostics and HOGA1 Enzyme Function

Introduction & Mechanistic Causality

As a Senior Application Scientist navigating the complexities of metabolic kidney stone diseases, I have observed that traditional diagnostic odysseys often stall at non-specific markers like urinary oxalate. The application of DL-4-Hydroxy-2-ketoglutarate (also widely referred to in clinical literature as 4-hydroxy-2-oxoglutarate or HOG ) has fundamentally transformed the clinical testing paradigm for Primary Hyperoxaluria Type 3 (PH3)1[1].

HOG is a critical intermediate in the mitochondrial hydroxyproline degradation pathway. Under normal physiological conditions, the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) catalyzes the cleavage of HOG into pyruvate and glyoxylate2[2]. In patients with PH3, biallelic pathogenic mutations in the HOGA1 gene cause thermal instability and absolute loss of enzyme function3[3].

The Causality of Accumulation: Because the primary cleavage pathway is blocked, HOG accumulates massively. This excess HOG is alternatively metabolized into oxalate (driving severe nephrolithiasis) and reduced to 2,4-dihydroxyglutarate (DHG)4[4]. By directly measuring urinary HOG, we bypass the downstream noise of general oxalate fluctuations, providing a highly sensitive and specific diagnostic window 5[5].

Pathway Hyp 4-Hydroxyproline HOG DL-4-Hydroxy-2-ketoglutarate (HOG) Hyp->HOG Oxidation Products Glyoxylate + Pyruvate HOG->Products HOGA1 Enzyme (Healthy State) Oxalate Oxalate (Kidney Stones) HOG->Oxalate Alternative Path (PH3 Mutation) DHG 2,4-Dihydroxyglutarate (DHG Biomarker) HOG->DHG Reduction (Diagnostic Marker)

Hydroxyproline catabolic pathway illustrating HOG accumulation and alternative routing in PH3.

Clinical Significance & Biomarker Utility

To understand the diagnostic power of HOG, it must be compared against historical biomarkers. The table below summarizes the differential diagnosis of Primary Hyperoxalurias via metabolite profiling.

Table 1: Differential Diagnosis of Primary Hyperoxalurias

Disease SubtypeDeficient EnzymePrimary Accumulated MetaboliteSecondary MetabolitesClinical Presentation
PH1 AGXTGlycolateOxalateSevere nephrocalcinosis, systemic oxalosis
PH2 GRHPRGlycerateOxalateNephrolithiasis, moderate progression
PH3 HOGA1DL-4-Hydroxy-2-ketoglutarate (HOG) DHG, OxalateEarly childhood onset calcium oxalate stones

Analytical Methodologies & Protocols

Protocol 1: Quantification of Urinary HOG via IC-MS

Rationale & Causality: HOG is a highly polar, low-molecular-weight organic acid. Standard reversed-phase liquid chromatography (RP-LC) fails to retain it adequately, and its lack of a strong chromophore renders UV detection practically useless for physiological concentrations. Ion Chromatography (IC) coupled with Mass Spectrometry (MS) provides the requisite retention and mass-specific sensitivity 6[6].

Step-by-Step Methodology:

  • Sample Preparation: Collect random (spot) urine samples. Acidify immediately and store at -80°C.

    • Causality: HOG is susceptible to enzymatic and thermal degradation; immediate acidification halts residual enzymatic activity and stabilizes the metabolite6[6].

  • Protein Precipitation: Add 4 volumes of ice-cold methanol to 1 volume of urine. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm hydrophilic PTFE filter.

    • Causality: Removes fine particulates and large macromolecules that could irreversibly foul the sensitive anion-exchange column.

  • Chromatographic Separation: Inject 10 µL onto an AS11-HC anion exchange column (2 x 250 mm) utilizing a Potassium Hydroxide (KOH) gradient generated by an eluent generator6[6].

    • Causality: The high-capacity AS11-HC column resolves HOG from high-abundance urinary anions (like chloride and sulfate) that would otherwise cause severe ion suppression in the MS source.

  • Detection: Operate the single quadrupole MS in Electrospray Ionization (ESI) negative mode. Monitor Selected-Ion Monitoring (SIM) m/z 161 for HOG6[6].

Self-Validating System (System Suitability):

  • Internal Standard (IS): Spike all samples with a stable isotope-labeled standard prior to precipitation to correct for matrix effects and ionization suppression.

  • QC Checks: Run a solvent blank and a known standard every 10 samples. Acceptable recovery must fall between 85-115% to validate the analytical run.

Workflow Sample Urine Sample Acidified (-80°C) Prep Protein Precipitation Centrifugation Sample->Prep Filter 0.22 µm Filtration Prep->Filter IC Ion Chromatography AS11-HC Column Filter->IC MS ESI-MS (Neg Mode) SIM m/z 161 IC->MS Data Data Analysis Standard Curve MS->Data

Step-by-step IC-MS analytical workflow for the precise quantification of urinary HOG.

Protocol 2: HOGA1 Enzyme Functional Assessment via Sandwich ELISA

While mass spectrometry quantifies the accumulated metabolite, assessing the functional presence of the HOGA1 enzyme in tissue or cell culture lysates provides complementary mechanistic validation. This is especially critical in drug development targeting enzyme restoration7[7].

Step-by-Step Methodology:

  • Plate Preparation: Utilize a 96-well microplate pre-coated with a target-specific capture antibody against human HOGA17[7].

  • Sample Incubation: Add 100 µL of standards, blanks, and prepared lysates to the wells. Incubate for 120 minutes at 37°C7[7].

    • Causality: The 37°C incubation optimizes the thermodynamic binding kinetics between the capture antibody and the HOGA1 antigen.

  • Primary Detection: Remove liquid (do not wash). Add 100 µL of Biotin-conjugated Detection Reagent A. Incubate for 60 minutes at 37°C7[7].

    • Causality: Skipping the wash step here prevents the dissociation of low-affinity antigen-antibody complexes before the biotinylated detection antibody can lock them into a stable sandwich configuration.

  • Washing: Aspirate and wash 3 times with Wash Buffer, completely decanting and patting dry on absorbent paper.

  • Signal Amplification: Add 100 µL of HRP-conjugated Detection Reagent B (Streptavidin-HRP). Incubate for 60 minutes at 37°C, then wash 5 times7[7].

    • Causality: The femtomolar affinity between biotin and streptavidin amplifies the signal, ensuring detection down to a sensitivity of 0.1 ng/mL7[7].

  • Development & Reading: Add 90 µL of TMB Substrate. Incubate in the dark for 10-20 minutes until a blue color develops. Stop the reaction with 50 µL Stop Solution (turns yellow) and read absorbance at 450 nm immediately7[7].

Self-Validating System (System Suitability):

  • Precision Metrics: Ensure Intra-assay CV is < 5.3% and Inter-assay CV is < 10.1%7[7].

  • Linearity of Dilution: Perform serial dilutions (1:2, 1:4, 1:8, 1:16) of a high-concentration QC sample. The back-calculated concentrations must demonstrate linearity (R² > 0.99) to confirm the absence of matrix interference7[7].

Table 2: HOGA1 ELISA Performance Specifications

ParameterSpecificationValidation Rationale
Detection Range 0.312 - 20 ng/mLCovers physiological and pathological tissue lysate concentrations.
Sensitivity 0.1 ng/mLEnsures detection of residual mutant enzyme variants.
Intra-Assay CV < 5.3%Confirms pipetting and well-to-well coating consistency.
Inter-Assay CV < 10.1%Validates reproducibility across different days and operators.

Conclusion

By integrating high-resolution IC-MS quantification of DL-4-Hydroxy-2-ketoglutarate with functional HOGA1 ELISA assessments, clinical researchers can establish a robust, self-validating framework. This dual-pronged approach not only definitively diagnoses PH3 but also provides the mechanistic readouts necessary for evaluating novel enzyme-restoration therapeutics.

References

  • 4-Hydroxyglutamate Is a Biomarker for Primary Hyperoxaluria Type 3 - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Primary Hyperoxaluria Type 3 - GeneReviews® - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One Source: PLOS One URL:[Link]

  • Human Probable 4-hydroxy-2-oxoglutarate aldolase, mitochondrial (HOGA1) ELISA Kit (HUEB2518) - Assay Genie Source: Assay Genie URL:[Link]

  • HOGA1 - 4-hydroxy-2-oxoglutarate aldolase, mitochondrial - Homo sapiens (Human) | Publications | UniProtKB | UniProt Source: UniProt URL:[Link]

  • 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

DL-4-Hydroxy-2-ketoglutarate dilithium salt stability in aqueous solutions.

Welcome to the technical support guide for DL-4-Hydroxy-2-ketoglutarate dilithium salt (DL-HKG-Li2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for DL-4-Hydroxy-2-ketoglutarate dilithium salt (DL-HKG-Li2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this valuable yet sensitive biochemical. As an α-keto acid, DL-HKG-Li2 presents unique stability challenges in aqueous environments that can significantly impact experimental reproducibility and outcomes. This guide offers a structured approach to understanding and mitigating these challenges.

Introduction: The Challenge of α-Keto Acid Stability

DL-4-Hydroxy-2-ketoglutarate is a key metabolite and enzyme substrate used in a variety of biochemical assays, including those involving glutamic oxalacetic aminotransferase (GOT) and 2-keto-4-hydroxyglutarate aldolase. The latter catalyzes its reversible cleavage into pyruvate and glyoxylate. The core of its reactivity and instability lies in the α-keto acid moiety. This functional group is highly electrophilic, making the molecule susceptible to degradation through several pathways, particularly in aqueous solutions.[1] Factors such as pH, temperature, light, and oxygen can accelerate its degradation, making proper handling paramount for reliable experimental results.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause DL-4-Hydroxy-2-ketoglutarate dilithium salt to degrade in aqueous solutions?

A1: The degradation of DL-HKG-Li2, like other α-keto acids, is primarily influenced by four key factors:

  • pH: This is a critical factor. Neutral to alkaline pH conditions can promote instability and lead to degradation through pathways like aldol-like condensation reactions.[2] For optimal stability in solution, an acidic pH is recommended.

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation, including decarboxylation.[2] Therefore, solutions should be kept cold and experiments conducted at the lowest feasible temperature.

  • Moisture and Oxygen: As a solid, the compound is moisture-sensitive.[2] In solution, the presence of oxygen can contribute to oxidative degradation pathways.[2]

  • Light: Exposure to light can induce photodegradation.[2]

Q2: What are the ideal storage conditions for the solid (powder) form of the compound?

A2: To ensure maximum long-term stability, the solid compound should be stored at -20°C in a tightly sealed, light-resistant container to protect it from moisture and light.[3][4] For short-term needs, room temperature storage is permissible, but prolonged exposure should be avoided.[3]

Q3: Is it advisable to prepare and store aqueous stock solutions of DL-HKG-Li2?

A3: Storing this compound in an aqueous solution for extended periods is strongly discouraged as it significantly accelerates degradation.[2] The best and most reliable practice is to prepare solutions fresh immediately before each experiment. If a solution must be prepared in advance for short-term use, it should be made in an acidic buffer, stored at 2-8°C, protected from light, and used within a few hours.[2]

Q4: What are the visible and non-visible signs of compound degradation?

A4: Visible signs of significant degradation in the solid compound can include discoloration (e.g., turning yellow or off-white) or changes in texture.[2] In solution, degradation may manifest as a color change or the formation of a precipitate. However, it is crucial to understand that substantial degradation can occur without any visible changes.[2] The most reliable method to assess purity and detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[1][2]

Q5: How does the dilithium salt form affect the compound's stability compared to the free acid?

A5: The dilithium salt form is typically a more stable, solid material that is easier to handle and weigh than the corresponding free acid. In solution, the salt dissociates, and the stability of the resulting 4-hydroxy-2-ketoglutarate anion is then governed by the solution's properties (pH, temperature, etc.), similar to the free acid form.

Troubleshooting Guide: Aqueous Solution Issues

This guide addresses common problems encountered when working with DL-HKG-Li2 in aqueous solutions.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Inconsistent or lower-than-expected results in biochemical assays. Compound Degradation: The active compound concentration is lower than calculated due to instability in the stock solution or the final assay buffer.1. Prepare Fresh Solutions: Discard old solutions and prepare a new one from solid material immediately before starting the experiment.[2] 2. Validate Purity: If possible, use HPLC to confirm the purity of both the solid starting material and the freshly prepared solution. 3. Assess Assay Buffer Stability: Incubate the compound in your final assay buffer for the duration of your experiment and analyze for degradation. The buffer's pH or components may be accelerating instability.
Precipitate forms in a neutral or alkaline buffered solution. pH-Mediated Instability: The compound is undergoing degradation reactions (e.g., polymerization, condensation) that are favored at neutral or alkaline pH.[2]1. Confirm pH: Double-check the pH of your buffer. 2. Use Acidic Buffer: If compatible with your experimental design, switch to a buffer with a slightly acidic pH.[2] 3. Reduce Concentration: High concentrations can sometimes favor precipitation of degradation products.
Gradual loss of signal or activity over the course of a multi-hour experiment. In-Assay Degradation: The compound is not stable under the specific conditions (e.g., 37°C, physiological pH) of the experiment itself.1. Shorten Experiment Time: Optimize your protocol to reduce the total experiment duration. 2. Run Time-Course Control: Include a control to measure the compound's concentration or activity at the beginning and end of the experimental timeframe to quantify its stability. 3. Consider Temperature: If possible, perform the experiment at a lower temperature to slow the degradation rate.

Experimental Protocols & Workflows

Protocol 1: Recommended Preparation of Fresh Aqueous Solution

This protocol minimizes degradation by ensuring the compound is handled quickly and used immediately.

Materials:

  • DL-4-Hydroxy-2-ketoglutarate dilithium salt (solid)

  • High-purity water or appropriate acidic buffer (e.g., MES, acetate)

  • Calibrated balance

  • Vortex mixer

Methodology:

  • Allow the sealed container of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Quickly weigh the required amount of powder and place it in a suitable tube.

  • Immediately add the calculated volume of cold (4°C) high-purity water or buffer to achieve the desired concentration.

  • Vortex gently until the solid is completely dissolved.

  • Place the solution on ice and use it immediately, ideally within the hour.

  • Discard any unused solution. Do not store for future use.[2]

Diagram: Recommended Handling Workflow

The following diagram illustrates the critical path from storage to experimental use to ensure maximum compound integrity.

G cluster_storage Long-Term Storage cluster_prep Pre-Experiment Preparation cluster_use Immediate Use storage Solid Compound (-20°C, Dry, Dark) equilibrate Equilibrate to RT (Sealed Vial) storage->equilibrate weigh Weigh Quickly equilibrate->weigh dissolve Dissolve in Cold Aqueous Buffer (pH < 7) weigh->dissolve use Use in Experiment (Immediately) dissolve->use discard Discard Unused Solution use->discard

Caption: Workflow for handling DL-HKG-Li2 to maximize stability.

Diagram: Factors Influencing Aqueous Stability

This diagram visualizes the key environmental factors that can lead to the degradation of the compound in solution.

G center_node DL-HKG-Li2 in Aqueous Solution factor_ph pH (Neutral/Alkaline) factor_temp Elevated Temperature factor_light Light Exposure factor_oxygen Oxygen degradation Compound Degradation (Loss of Activity) factor_ph->degradation factor_temp->degradation factor_light->degradation factor_oxygen->degradation

Caption: Key environmental factors leading to compound degradation.

References

  • BenchChem. How to prevent degradation of alpha-ketovaleric acid during storage.
  • BenchChem. Troubleshooting alpha-ketoisovaleric acid derivatization efficiency.
  • CymitQuimica. DL-4-Hydroxy-2-ketoglutarate dilithium salt.
  • ResearchGate. (PDF) Studies on the synthesis and stability of α-ketoacyl peptides.
  • SpringerLink. Studies on the synthesis and stability of α-ketoacyl peptides.
  • Sigma-Aldrich. DL-4-Hydroxy-2-ketoglutaric acid lithium salt ≥90.0% (TLC).
  • Santa Cruz Biotechnology. DL-4-Hydroxy-2-ketoglutarate Dilithium Salt | CAS 1187-99-1 free acid.
  • United States Biological. DL-4-Hydroxy-2-Ketoglutarate Lithium Salt CAS 1187-99-1.
  • BenchChem. Technical Support Center: Managing α-Chloro Ketone Stability.
  • Thomas Scientific. SIGMA DL-4-Hydroxy-2-ketoglutaric acid lithium salt >=90.0% (TLC).
  • ACS Publications. α-Keto Acids: Acylating Agents in Organic Synthesis.
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • PubMed. Malyl-CoA formation in the NAD-, CoASH-, and alpha-ketoglutarate dehydrogenase-dependent oxidation of 2-keto-4-hydroxyglutarate...
  • ACS Publications. pH Dependence of the Aqueous Photochemistry of α-Keto Acids.
  • Sigma-Aldrich. DL-4-Hydroxy-2-ketoglutaric acid lithium salt ≥90.0% (TLC).

Sources

Optimization

Technical Support Center: Optimizing DL-4-Hydroxy-2-ketoglutarate Concentration

Welcome to the technical support guide for optimizing DL-4-Hydroxy-2-ketoglutarate (HKG) concentration in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing DL-4-Hydroxy-2-ketoglutarate (HKG) concentration in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during experimental setup. Our goal is to empower you with the scientific rationale behind protocol steps to ensure robust and reproducible results.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental principles of enzyme kinetics that are crucial for understanding how to approach substrate optimization.

Q1: What is enzyme saturation, and why is it the goal?

A: Enzyme saturation is the point at which all active sites of the enzyme molecules in a reaction are occupied by the substrate.[1] Graphically, this is the plateau of the Michaelis-Menten curve, known as Vmax (maximum velocity).[2] Operating at or near Vmax is critical for several reasons:

  • Assay Robustness: It ensures that the reaction rate is limited by the enzyme's catalytic capacity, not by the availability of the substrate. This makes the assay less sensitive to minor pipetting errors in substrate addition.

  • Maximal Signal: For assays where product formation is measured, saturation provides the strongest possible signal, enhancing the signal-to-noise ratio.

  • Inhibitor Screening: When screening for inhibitors, saturating substrate conditions are essential for accurately identifying and characterizing different types of inhibitors (e.g., competitive vs. uncompetitive).[3]

Q2: What is the Michaelis Constant (Km), and how does it guide my starting HKG concentration?

A: The Michaelis Constant (Km) is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax/2).[1][4] It is a fundamental property of an enzyme that reflects its affinity for a specific substrate.[2]

  • Low Km: Indicates high affinity. The enzyme requires a lower concentration of substrate to become saturated.

  • High Km: Indicates low affinity. A higher concentration of substrate is needed to approach Vmax.

For practical purposes, the Km value is the most important piece of information for designing your experiment. A common rule of thumb is to test a range of substrate concentrations spanning from well below to well above the expected Km. A typical starting point for achieving saturation is a substrate concentration that is 5- to 10-fold higher than the Km value .[3][5] If the Km for your specific enzyme is unknown, a broad literature search for similar enzymes (e.g., other 2-oxoglutarate-dependent dioxygenases) can provide a reasonable starting range.[6]

Q3: The substrate is "DL"-4-Hydroxy-2-ketoglutarate. What does the "DL" mean, and how does it affect my experiment?

A: The "DL" prefix indicates that the product is a racemic mixture, containing equal amounts of two enantiomers (D and L stereoisomers). Enzymes are highly stereospecific, meaning they typically only bind to and catalyze a reaction with one of the two enantiomers.

This has a critical implication for your experiments: the effective concentration of the active substrate is only 50% of the total concentration you add. For example, if you prepare a 10 mM solution of DL-HKG, the concentration of the biologically active isomer is only 5 mM. You must account for this in all your calculations for Km and Vmax. Some enzymes, however, can act on both enantiomers.[7] It is crucial to verify the stereospecificity of your particular enzyme from literature sources if possible.

Part 2: Experimental Workflow & Troubleshooting Guide

This section provides a step-by-step protocol for determining the optimal HKG concentration and addresses common problems that may arise.

Problem: How do I experimentally determine the optimal HKG concentration for my enzyme?

Solution: Perform a Substrate Titration Experiment.

The most direct way to find the optimal HKG concentration is to measure the initial reaction velocity across a wide range of HKG concentrations while keeping the enzyme concentration constant.

Workflow for HKG Concentration Optimization

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Decision prep_reagents Prepare Reagents (Buffer, Enzyme, HKG Stock) design_exp Design Concentration Range (e.g., 0.1x to 20x Est. Km) prep_reagents->design_exp setup_rxn Set Up Reactions (Include No-Enzyme & No-Substrate Controls) design_exp->setup_rxn initiate_rxn Initiate with Enzyme setup_rxn->initiate_rxn measure_rate Measure Initial Velocity (v₀) (Linear Phase of Reaction) initiate_rxn->measure_rate plot_data Plot v₀ vs. [HKG] measure_rate->plot_data fit_curve Fit to Michaelis-Menten Model plot_data->fit_curve determine_params Determine Km and Vmax fit_curve->determine_params select_conc Select Optimal [HKG] (Typically 5-10x Km for Saturation) determine_params->select_conc

A stepwise workflow for determining the optimal HKG concentration.
Detailed Protocol: Substrate Titration
  • Reagent Preparation:

    • Prepare a concentrated stock solution of DL-HKG (e.g., 100 mM) in your assay buffer. Ensure it is fully dissolved and the pH is adjusted if necessary. HKG solutions are generally stable but should be prepared fresh for critical experiments.[8]

    • Prepare a working stock of your enzyme at a concentration that will yield a measurable, linear rate of product formation over a reasonable time course (e.g., 10-60 minutes).[3]

  • Assay Setup:

    • In a microplate or reaction tubes, prepare a serial dilution of the HKG stock solution to cover a broad concentration range. A 10- to 12-point curve is recommended.

    • Crucial Controls:

      • No-Substrate Control: Contains enzyme but no HKG. This measures any background signal from the enzyme preparation.

      • No-Enzyme Control: Contains the highest concentration of HKG but no enzyme. This measures non-enzymatic degradation of the substrate or assay components.[9]

  • Reaction Initiation and Measurement:

    • Pre-warm all components to the assay temperature.

    • Initiate the reaction by adding the enzyme to all wells.

    • Immediately begin measuring product formation or substrate depletion using your chosen detection method (e.g., spectrophotometry, fluorometry). It is critical to measure the initial velocity (v₀) , which is the linear rate at the beginning of the reaction before substrate depletion becomes significant.[1][10]

  • Data Analysis:

    • Subtract the average of the "no-enzyme" control readings from all other data points.

    • Calculate the initial velocity (v₀) for each HKG concentration.

    • Plot v₀ (y-axis) versus HKG concentration (x-axis).

    • Use non-linear regression software (e.g., GraphPad Prism, R) to fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[2]

Example Substrate Dilution Scheme for Titration
Well #Final [HKG] (µM)Volume of HKG Stock (µL)Volume of Buffer (µL)Volume of Enzyme (µL)
1009010
21018910
3252.587.510
45058510
5100108010
6250256510
7500504010
81000100 (from 10x stock)0 (adjust total vol)10
92000200 (from 10x stock)0 (adjust total vol)10
10No-Enzyme Control200 (from 10x stock)10 (buffer only)0

Note: This table is illustrative. Volumes and concentrations must be adapted for your specific assay and stock solutions.

Troubleshooting Common Issues
Q: My reaction rate is very low or non-existent, even at high HKG concentrations.

A: This points to a fundamental issue with one of the assay components.

  • Inactive Enzyme: Verify the activity of your enzyme stock. Was it stored correctly? Has it undergone multiple freeze-thaw cycles? Run a positive control with a known active batch if available.

  • Missing Cofactors: Many enzymes that use HKG are Fe(II)/2-oxoglutarate-dependent dioxygenases, which require Fe(II) and often ascorbate to maintain the iron in its reduced state.[6][11] Ensure all necessary cofactors are present at optimal concentrations.

  • Incorrect Buffer Conditions: Check the pH and ionic strength of your assay buffer. These parameters can dramatically affect enzyme activity.

Q: My reaction rate decreases at very high HKG concentrations. What is happening?

A: You are likely observing substrate inhibition . This phenomenon occurs when the substrate, at excessively high concentrations, binds to the enzyme in a non-productive way, leading to a decrease in catalytic activity.[12][13]

  • Mechanism: In some cases, a second substrate molecule can bind to the enzyme-substrate complex, creating an inactive or less active ternary complex (E-S-S).[14][15] This effectively sequesters the enzyme and reduces the overall reaction rate.

  • Solution: If you observe substrate inhibition, the optimal HKG concentration will be at the peak of the activity curve, not at the highest concentration tested. It is crucial to identify this peak and operate at that concentration or slightly below it to ensure maximal, stable activity.

Visualizing Michaelis-Menten vs. Substrate Inhibition

G cluster_mm Michaelis-Menten Kinetics cluster_si Substrate Inhibition mm_curve mm_desc Observation: Reaction rate plateaus at high [S]. Interpretation: Enzyme is saturated. This is the ideal behavior. si_curve si_desc Observation: Rate decreases after reaching a peak. Interpretation: Excess substrate is inhibitory. Optimal [S] is at the peak.

Comparison of ideal enzyme kinetics versus substrate inhibition.
Q: I have high background signal in my "no-enzyme" control wells.

A: This indicates that your substrate or another component in the reaction buffer is unstable or contaminated, leading to a non-enzymatic signal.

  • Substrate Instability: HKG might be degrading spontaneously under your assay conditions (e.g., high pH, temperature).[16] Test this by incubating HKG in the assay buffer and measuring the signal over time.

  • Reagent Contamination: Your buffer or water might be contaminated.[17][18] Use high-purity water and freshly prepared buffers. Filter-sterilizing buffers can also help.

  • Assay-Specific Issues: In coupled assays, one of the coupling enzymes or substrates could be the source of the background. Meticulously test each component individually.

References

  • TeachMePhysiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Available at: https://teachmephysiology.com/biochemistry/protein-function/enzyme-kinetics/
  • Creative Enzymes. (2025). Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. Available at: https://www.creative-enzymes.
  • Bio-protocol. (2025). Substrate Inhibition Kinetics: Concepts, Models, and Applications. Available at: https://bio-protocol.org/bio101/e4567
  • Patsnap Synapse. (2025). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Available at: https://synapse.patsnap.com/michaelis-menten-kinetics-explained-a-practical-guide-for-biochemists
  • Hausinger, R. P. (2015). Catalytic Mechanisms of Fe(II)- and 2-Oxoglutarate-dependent Oxygenases. PMC, NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4567451/
  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Available at: https://www.sinobiological.com/resource/elisa-troubleshooting-high-background
  • Khan Academy. (n.d.). Steady states and the Michaelis Menten equation. Available at: https://www.khanacademy.
  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Available at: https://www.surmodics.
  • Wang, J., et al. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. The Journal of Physical Chemistry B - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.jpcb.2c03991
  • Abcam. (n.d.). How to deal with high background in ELISA. Available at: https://www.abcam.com/protocols/how-to-deal-with-high-background-in-elisa
  • Biocompare. (2012). Tips for Reducing ELISA Background. Available at: https://www.biocompare.com/Bench-Tips/124707-Tips-for-Reducing-ELISA-Background/
  • University of California, Berkeley. (n.d.). Lesson 6. MICHAELIS-MENTEN KINETICS. Available at: https://mcb.berkeley.edu/courses/mcb102/lecture/content/Michaelis-Menten.pdf
  • Farrow, S. C., & Facchini, P. J. (2014). Functional diversity of 2-oxoglutarate/Fe(II)-dependent dioxygenases in plant metabolism. Frontiers in Plant Science. Available at: https://www.frontiersin.org/articles/10.3389/fpls.2014.00205/full
  • ResearchGate. (n.d.). Kinetic repartitioning mechanism of substrate inhibition. Available at: https://www.researchgate.net/figure/Kinetic-repartitioning-mechanism-of-substrate-inhibition-A-Mean-first-passage-time_fig3_362879509
  • BenchChem. (2025). Technical Support Center: Refinement of Enzyme Assays to Reduce Background Noise. Available at: https://www.benchchem.com/technical-support/refinement-of-enzyme-assays-to-reduce-background-noise
  • The Science Snail. (2016). A generalized model for enzymatic substrate inhibition. Available at: https://www.thesciencesnail.
  • Hatzimanikatis, V., et al. (1996). Role of substrate inhibition kinetics in enzymatic chemical oscillations. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/8784407/
  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. Available at: https://www.researchgate.net/post/Whats_optimal_method_for_Optimization_of_an_enzyme_assay_ie_Enzyme_Inhibition_Assay
  • Ninja Nerd. (2017). Biochemistry | Michaelis-Menten Equation. YouTube. Available at: https://www.youtube.
  • BenchChem. (2025). Technical Support Center: Optimization of Substrate Concentration for Enzymatic Assays Involving Orotate. Available at: https://www.benchchem.
  • Scilit. (n.d.). Mechanism of Dioxygen Activation in 2‐Oxoglutarate‐Dependent Enzymes: A Hybrid DFT Study. Available at: https://www.scilit.net/article/10.1002/chem.200400816
  • ResearchGate. (2017). How to optimise enzyme and substrate concentration for enzyme activity?. Available at: https://www.researchgate.
  • ResearchGate. (n.d.). Mechanism of oxidation by Fe(II)/ -ketoglutarate-dependent.... Available at: https://www.researchgate.
  • Creative Enzymes. (n.d.). Effect of Substrate Concentration on Enzymatic Reaction. Available at: https://www.creative-enzymes.
  • BEVITAL AS. (n.d.). α-Ketoglutarate. Available at: https://www.bevital.
  • MedChemExpress. (n.d.). DL-4-Hydroxy-2-ketoglutarate. Available at: https://www.medchemexpress.
  • Royal Society of Chemistry. (2015). CHAPTER 3: Mechanisms of 2-Oxoglutarate-Dependent Oxygenases: The Hydroxylation Paradigm and Beyond. Available at: https://pubs.rsc.org/en/content/chapter/bk9781849739504-00095/978-1-84973-950-4
  • United States Biological. (n.d.). DL-4-Hydroxy-2-Ketoglutarate Lithium Salt. Available at: https://www.usbio.
  • MDPI. (2024). A Study on the Efficient Preparation of α-Ketoglutarate with L-Glutamate Oxidase. PMC. Available at: https://www.mdpi.com/2073-4344/14/4/339
  • PMC. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4703346/
  • Creative Proteomics. (n.d.). Overview of α-Ketoglutaric Acid. Available at: https://www.creative-proteomics.com/metabolites/overview-of-a-ketoglutaric-acid.htm
  • Google Patents. (n.d.). US8680329B2 - Process for preparation of α-ketoglutaric acid. Available at: https://patents.google.
  • Wikipedia. (n.d.). 4-hydroxy-2-oxoglutarate aldolase. Available at: https://en.wikipedia.
  • PubMed. (1967). 4-hydroxy-2-ketoglutarate aldolase of rat liver. Purification, binding of substrates, and kinetic properties. Available at: https://pubmed.ncbi.nlm.nih.gov/12325368/
  • Genome.jp. (n.d.). KEGG ENZYME: 4.1.3.16. Available at: https://www.genome.jp/dbget-bin/www_bget?ec:4.1.3.16

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Hydroxy-2-Ketoglutarate (4HKG) Assays

Welcome to the technical support resource for 4-hydroxy-2-ketoglutarate (4HKG) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 4HKG quantific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-hydroxy-2-ketoglutarate (4HKG) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 4HKG quantification. As a key metabolite in hydroxyproline catabolism, accurate measurement of 4HKG is critical, and this guide provides in-depth, field-proven insights to help you identify and resolve potential interferences in your experiments.

Frequently Asked Questions (FAQs) - General

Q1: I'm getting unexpected or inconsistent results in my 4HKG assay. Where should I start troubleshooting?

A: Inconsistent results often trace back to pre-analytical variables or fundamental assay interferences. The first step is to systematically evaluate your workflow, from sample handling to the specific assay chemistry.

Causality & Logic: The integrity of your sample is paramount. 4HKG is a small metabolite susceptible to degradation and influence from its surrounding biochemical environment (the "matrix"). Matrix effects, which are the sum of all interactions between the analyte and other components in the sample, can either suppress or enhance the signal, leading to under- or overestimation of the true concentration.[1]

Recommended Initial Workflow:

G Start Unexpected Results (High Variability, Poor Recovery) Sample_Integrity 1. Verify Sample Integrity - Freshly collected? - Correct storage (-80°C)? - Avoided freeze-thaw cycles? Start->Sample_Integrity Assay_Type 2. Identify Assay Type Sample_Integrity->Assay_Type Enzymatic Enzymatic / Colorimetric / Fluorometric Assay Assay_Type->Enzymatic LCMS LC-MS/MS Assay Assay_Type->LCMS Enzymatic_Troubleshoot 3a. Investigate Enzymatic-Specific Interferences (See Section Below) - Endogenous enzyme inhibitors - Reducing/oxidizing agents - Competing substrates Enzymatic->Enzymatic_Troubleshoot LCMS_Troubleshoot 3b. Investigate LC-MS/MS-Specific Interferences (See Section Below) - Matrix effects (ion suppression) - Isobaric compounds - Sample prep impurities LCMS->LCMS_Troubleshoot Resolution Problem Resolved Enzymatic_Troubleshoot->Resolution LCMS_Troubleshoot->Resolution

Caption: General troubleshooting workflow for 4HKG assays.

Troubleshooting Guide for Enzymatic Assays

Enzymatic assays for keto-acids are often multi-step (coupled) reactions. Interference can occur at any step, targeting any of the enzymes or reacting directly with the detection probe.

Q2: My enzymatic assay has high background noise or a non-linear standard curve. What are the likely culprits?

A: High background is often caused by interfering substances in the sample that react with the detection probe or by the presence of competing substrates. A non-linear curve can result from improper reagent preparation, incorrect incubation times, or pipetting errors.[2]

Causality & Logic: Many enzymatic 4HKG assays are coupled reactions that ultimately measure the consumption or generation of NADH or a colorimetric/fluorometric probe.[3] If your sample contains endogenous pyruvate, for instance, it can be acted upon by the enzymes in the reaction mix, generating a false signal.[4][5] Similarly, strong reducing agents can directly reduce the probe, creating a signal that is not dependent on 4HKG concentration.

Troubleshooting Steps:

  • Run a "Sample Blank": Prepare a reaction for each sample that contains all reagents except the primary enzyme that recognizes 4HKG (e.g., 4-hydroxy-2-oxoglutarate aldolase or a specific transaminase). The signal from this well represents the background interference. Subtract this value from your sample reading. Many commercial kits recommend this approach for samples suspected of containing pyruvate.[4][5]

  • Check for Reducing Agents: High concentrations of ascorbic acid (>0.2%) or glutathione can interfere.[2] If suspected, you can pretreat the sample with an oxidizing agent, but this must be carefully validated to ensure it doesn't degrade the 4HKG.

  • Review Reagent Preparation: Ensure all components were fully thawed and mixed before use.[2] Prepare fresh standards for every experiment, as diluted standards may not be stable.[4]

Q3: Which specific substances are known to interfere with the enzymatic reactions?

A: Besides competing substrates, direct enzyme inhibitors and common laboratory reagents can significantly impact results.

Causality & Logic: The enzymes used in these kits are sensitive to their chemical environment. Chelating agents like EDTA will sequester divalent metal ions (e.g., Mg²⁺, Mn²⁺) that are often essential cofactors for enzyme activity. Detergents can denature enzymes, and preservatives like sodium azide are potent inhibitors of horseradish peroxidase (HRP), a common enzyme in colorimetric assays.

G cluster_0 Coupled Enzymatic Reaction cluster_1 Points of Interference 4HKG 4HKG Enzyme1 Enzyme 1 (e.g., HOGA1) 4HKG->Enzyme1 Product1 Pyruvate + Glyoxylate Enzyme1->Product1 Enzyme2 Enzyme 2 (e.g., Pyruvate Oxidase) Product1->Enzyme2 Product2 H₂O₂ Enzyme2->Product2 HRP HRP Product2->HRP Signal Signal HRP->Signal Probe Colorimetric/ Fluorometric Probe Probe->HRP Inhibitor1 Pyruvate / Oxaloacetate (Competitive Inhibition) Inhibitor1->Enzyme1 Inhibitor2 EDTA (Cofactor Chelation) Inhibitor2->Enzyme1 Inhibitor3 Sodium Azide (HRP Inhibition) Inhibitor3->HRP Inhibitor4 Ascorbic Acid (Direct Probe Reduction) Inhibitor4->Probe Bypasses Enzymes

Caption: Potential interference points in a coupled enzymatic assay.

Table 1: Common Interfering Substances in Enzymatic 4HKG Assays

Interfering SubstanceTypical ThresholdMechanism of InterferenceMitigation Strategy
Pyruvate / OxaloacetateSample-dependentCompetitive inhibitors or substrates for downstream enzymes.[6]Run a sample blank without the primary 4HKG-converting enzyme and subtract the background.[4][5]
EDTA> 0.5 mMChelates divalent metal ions (e.g., Mg²⁺) required as enzyme cofactors.[2]Avoid EDTA in collection tubes and buffers. Use heparin as an anticoagulant if necessary.
Ascorbic Acid> 0.2%Strong reducing agent; directly reduces colorimetric/fluorometric probes.[2]Minimize in sample or perform validation to test for its effect.
Sodium Azide> 0.2%Potent inhibitor of Horseradish Peroxidase (HRP).[2]Do not use buffers containing sodium azide.
SDS, NP-40, Tween-20> 0.2% - 1%Detergents that can denature and inactivate enzymes.[2]Avoid high concentrations in lysis or sample buffers.
Divalent Heavy MetalsµM to mM rangePotent enzyme inhibitors (e.g., Zn²⁺, Ni²⁺, Cu²⁺).[7]Ensure high-purity water and reagents; avoid sample contamination.

Troubleshooting Guide for LC-MS/MS Assays

LC-MS/MS offers high specificity but is susceptible to matrix effects and interferences from compounds with similar chemical properties.

Q4: How can I determine if my LC-MS/MS results are affected by the sample matrix?

A: The "matrix effect" refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[1][8] The most reliable way to assess this is through a post-extraction spike experiment.

Causality & Logic: When 4HKG enters the mass spectrometer's ion source, other molecules from your sample (salts, lipids, metabolites) are also present. These other molecules can compete for ionization, reducing the number of 4HKG ions that are formed and detected (suppression) or, less commonly, increasing it (enhancement).[9] This effect is highly dependent on the sample type (plasma vs. tissue lysate) and the cleanliness of the sample extract.[10]

Protocol: Post-Extraction Spike for Matrix Effect Evaluation

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike your 4HKG standard into the final, clean reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank biological sample (containing no 4HKG) through your entire extraction procedure (e.g., protein precipitation, SPE). In the final step, spike the extracted matrix with the same amount of 4HKG standard as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological sample with the 4HKG standard before the extraction process. This set is used to determine overall recovery.

  • Analyze and Calculate:

    • Analyze all samples by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Q5: My sample preparation isn't clean enough. What's the best way to remove proteins, lipids, and salts?

A: The choice of sample preparation method depends on the complexity of your matrix and the required sensitivity. For 4HKG, a polar metabolite, protein precipitation is fast but often insufficient. Solid-Phase Extraction (SPE) generally provides the cleanest extracts.

Causality & Logic: Different cleanup methods leverage different physicochemical properties to separate the analyte from interferences.

  • Protein Precipitation (PPT): Uses a solvent like acetonitrile to denature and crash out large proteins. It's fast but leaves many small molecules, salts, and lipids in the supernatant.[11]

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids. It can be effective but is often more labor-intensive to optimize.

  • Solid-Phase Extraction (SPE): Uses a solid sorbent to retain the analyte while interferences are washed away, or vice-versa. Anion exchange cartridges are particularly effective for acidic molecules like 4HKG.[12]

G Sample Biological Sample (Plasma, Tissue Homogenate) IS_Spike Spike with Stable Isotope-Labeled Internal Standard (IS) Sample->IS_Spike PPT Protein Precipitation (PPT) + Fast, simple - Leaves salts, lipids - High matrix effects IS_Spike->PPT Method 1 SPE Solid-Phase Extraction (SPE) + Excellent cleanup + Removes salts, lipids - More complex, costly IS_Spike->SPE Method 2 (Recommended) Drydown Evaporate to Dryness PPT->Drydown SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Sources

Optimization

Technical Support Center: Verifying the Purity of DL-4-Hydroxy-2-ketoglutarate dilithium salt

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support guide for DL-4-Hydroxy-2-ketoglutarate dilithium salt (CAS 1187-99-1).

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for DL-4-Hydroxy-2-ketoglutarate dilithium salt (CAS 1187-99-1). This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and FAQs to ensure the quality and purity of this reagent in their experiments. As a substrate for enzymes like 4-hydroxy-2-oxoglutarate aldolase (HOGA), its purity is paramount for accurate and reproducible results.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and basic properties of DL-4-Hydroxy-2-ketoglutarate dilithium salt.

Q1: What is the proper way to store this compound?

Long-term storage at -20°C is strongly recommended.[2][4] The dilithium salt form of this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6][7] This is a characteristic feature of many lithium salts due to the small size and high charge density of the Li⁺ ion, which results in high hydration energy.[5][6][7][8] Absorbed water will alter the compound's mass and concentration, leading to significant errors in downstream experiments. For short-term use, tightly sealed containers can be stored at room temperature, but exposure to ambient air should be minimized.[2][9] Always handle the compound in a controlled environment, such as a glovebox or a room with low humidity, if possible.

Q2: The solid in my vial is an off-white powder. Is it degraded?

Not necessarily. The specified appearance of DL-4-Hydroxy-2-ketoglutarate dilithium salt is a white to off-white solid or powder.[1][2] Minor color variations are generally acceptable and do not alone indicate impurity or degradation. However, if the material appears brown, yellow, or clumped together (a sign of significant moisture absorption), further purity analysis is warranted.

Q3: My elemental analysis results for Carbon and Hydrogen are lower than the calculated values, but my NMR spectrum looks clean. What's the problem?

The most common culprit is the presence of water. Supplier specifications indicate that the water content can be as high as 15%.[2][4] Because elemental analysis determines the percentage of each element by mass, the presence of water (H₂O) will decrease the relative percentages of carbon and hydrogen. It is crucial to determine the water content independently via Karl Fischer titration and perform calculations on an anhydrous (dry) basis to get an accurate assessment of purity.

Q4: Is this compound stable in aqueous solutions?

DL-4-Hydroxy-2-ketoglutarate is generally stable in aqueous solutions at neutral or slightly acidic pH. However, as an α-keto acid, it can be susceptible to degradation over time, especially at elevated temperatures or extreme pH values. For example, it can undergo decarboxylation or other reactions. It is best practice to prepare aqueous solutions fresh for each experiment. For storage of stock solutions, aliquot and freeze at -20°C or -80°C.

Part 2: Purity Verification & Troubleshooting Guide

This section provides a systematic approach to verifying the purity of your sample and troubleshooting common issues encountered during analysis.

Initial Assessment: A Two-Step Process

A comprehensive purity analysis follows a logical workflow, starting with simple checks and progressing to more sophisticated instrumental techniques.

Purity_Workflow cluster_0 Step 1: Initial Checks cluster_1 Step 2: Instrumental Analysis cluster_2 Step 3: Final Purity Calculation A Visual Inspection (Color, Form) B Solubility Test (e.g., in D₂O or H₂O) A->B If passes C HPLC-UV Analysis (Chromatographic Purity) B->C D ¹H-NMR Spectroscopy (Structural Identity & Purity) C->D E Karl Fischer Titration (Water Content) D->E F Elemental Analysis (Elemental Composition) E->F G Mass Balance Calculation (Combine all data) F->G

Caption: Workflow for purity verification of DL-4-Hydroxy-2-ketoglutarate dilithium salt.

Troubleshooting Common Analytical Issues

This decision tree helps diagnose issues based on analytical results.

Troubleshooting_Tree decision decision outcome outcome start Purity Verification Fails (e.g., low bio-activity) q1 HPLC shows >1 peak? start->q1 q2 ¹H-NMR shows unexpected peaks? q1->q2 No outcome1 Organic Impurity q1->outcome1 Yes q3 Elemental Analysis off by >0.4%? q2->q3 No outcome2 Structural Isomer or Degradation q2->outcome2 Yes q4 Karl Fischer shows high H₂O? q3->q4 Yes pass Purity Likely OK (Check experimental setup) q3->pass No outcome3 Significant Water Content q4->outcome3 Yes outcome4 Inorganic Salt Impurity q4->outcome4 No

Caption: Decision tree for troubleshooting purity issues.

Part 3: Detailed Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a powerful technique for separating and quantifying the main component from structurally related impurities.[10] For polar organic acids like 4-Hydroxy-2-ketoglutarate, a reversed-phase method on a C18 column with an acidic aqueous mobile phase is highly effective.[11][12][13]

Q: My HPLC chromatogram shows a purity of less than 90%. What should I do?

A: First, confirm the identity of the main peak by comparing its retention time to a certified reference standard, if available. If not, the largest peak is presumptively the product. Other peaks represent impurities.

  • Plausible Impurities: These could include starting materials from synthesis (e.g., other dicarbonyl compounds), side-products (e.g., from incomplete oxidation), or degradation products.[14]

  • Troubleshooting Steps:

    • Assess Peak Shape: Poor peak shape (tailing, fronting) can indicate column degradation or an inappropriate mobile phase.

    • Use a Diode Array Detector (DAD/PDA): A PDA detector can assess peak purity by comparing UV spectra across a single peak.[15] If the spectra are inconsistent, it indicates co-eluting impurities.[15]

    • Optimize Separation: Adjust the mobile phase composition (e.g., increase or decrease acetonitrile/methanol percentage) or the gradient to better resolve impurities.[15]

Protocol: HPLC-UV Purity Assay

  • Sample Preparation: Accurately weigh ~10 mg of the salt and dissolve it in 10 mL of mobile phase A to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Industry standard for separating polar to moderately nonpolar compounds in aqueous solutions.[11][13]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.4)The acidic pH ensures the carboxyl groups are protonated, leading to better retention and sharp peak shapes on the C18 column.
Mobile Phase B AcetonitrileStandard organic modifier for adjusting elution strength.
Gradient 5% B for 2 min, then ramp to 95% B over 10 min, hold for 2 min.A gradient elution is effective for separating compounds with different polarities and cleaning the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25°CMaintaining a constant temperature ensures reproducible retention times.[11]
Detection UV at 210 nmThe carboxyl group of α-keto acids provides UV absorbance at low wavelengths.[11][16]
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Data Analysis: Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. This provides the chromatographic purity.

Method 2: Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is essential for confirming the chemical structure and can be used for quantitative purity analysis (qNMR).[17][18] It provides information on all hydrogen-containing species in the sample.

Q: My ¹H-NMR spectrum shows several small peaks I can't identify. How do I determine if the sample is impure?

A: An ¹H-NMR spectrum of a pure sample should show only peaks corresponding to the compound, the deuterated solvent, and residual water (HOD). Any other peaks are from impurities.

  • Expected Spectrum: DL-4-Hydroxy-2-ketoglutarate has a simple structure. You should expect to see two signals in the aliphatic region: a doublet of doublets (or multiplet) for the proton at C4 and a multiplet for the two protons at C3.

  • Quantitative Analysis (qNMR): To determine absolute purity, use an internal standard with a known purity and concentration.[17] Maleic acid or dimethyl sulfone are common choices. The purity is calculated by comparing the integral of a product peak to the integral of a peak from the internal standard.

Protocol: ¹H-NMR Purity Assay

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of DL-4-Hydroxy-2-ketoglutarate dilithium salt.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., Maleic Acid).

    • Dissolve both in ~0.7 mL of Deuterium Oxide (D₂O).

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher for good resolution.

    • Solvent: D₂O

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any peak being integrated. This is critical for accurate quantification.

  • Data Analysis:

    • Identify a well-resolved peak for the analyte and the internal standard.

    • Carefully integrate both peaks.

    • Calculate purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Method 3: Water Content and Elemental Analysis

These methods are crucial for a complete mass balance purity assessment.[10]

Q: Why is Karl Fischer titration necessary if my sample looks dry?

A: Hygroscopic compounds can bind water tightly without appearing visibly wet.[19] This bound water is a significant impurity by mass. Karl Fischer titration is a highly accurate method specifically for determining water content and is superior to methods like loss-on-drying, which might also measure volatile organic impurities.

Q: What is the acceptable range for elemental analysis results?

A: For high-purity compounds, the found values for C, H, and N should be within ±0.4% of the theoretical values calculated for the anhydrous formula.[20][21] If your results are outside this range, it strongly suggests the presence of impurities (like water or inorganic salts) or that the sample was not handled under anhydrous conditions during analysis.[22]

Typical Purity Specifications Summary

ParameterTypical SpecificationAnalytical Method
Purity (Assay) ≥90% (anhydrous basis)TLC, HPLC, or NMR[1][2][4]
Water Content ≤15%Karl Fischer Titration[2][4]
Lithium Content 3.9 - 8.4% (anhydrous basis)ICP-MS or Flame Photometry

References

  • Hygroscopic Nature of Lithium Ions: A Simple Key to Super Tough Atmosphere-Stable Hydrogel Electrolytes | Request PDF. (n.d.).
  • Many more anhydrous lithium salts are hygroscopic (readily absorb water) than are those of the other alkali metals. Explain. (n.d.). Vaia.
  • DL-4-Hydroxy-2-ketoglutarate dilithium salt. (n.d.). CymitQuimica.
  • DL-4-Hydroxy-2-ketoglutarate Dilithium Salt. (n.d.). Santa Cruz Biotechnology.
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  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (n.d.). Longdom.org.
  • One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. (2023). Taylor & Francis Online.
  • Many lithium salts are hygroscopic (absorb water), but the corresponding salts of the other alkali metals are not.
  • Problem 21 Many lithium salts are hygroscop... (n.d.). Vaia.
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  • Hygroscopic: What it Means, What You Need to Know. (2024). CORECHEM Inc.
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  • How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific.
  • DL-4-Hydroxy-2-ketoglutaric acid lithium salt ≥90.0% (TLC). (n.d.). Sigma-Aldrich.
  • SIGMA DL-4-Hydroxy-2-ketoglutaric acid lithium salt >=90.0% (TLC). (n.d.). Thomas Scientific.
  • The MSDS HyperGlossary: Hygroscopic. (2025).
  • DL-4-Hydroxy-2-Ketoglutarate Lithium Salt CAS 1187-99-1. (n.d.).
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
  • An International Study Evaluating Elemental Analysis. (2022). PMC - NIH.
  • DL-4-Hydroxy-2-ketoglutaric acid lithium salt ≥90.0% (TLC). (n.d.). Sigma-Aldrich.
  • How To: Store Reagents. (n.d.). University of Rochester Chemistry.
  • An Editorial About Elemental Analysis. (2016). Organometallics.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). PMC - NIH.
  • Storage instructions for chemical reagents. (2025).
  • Structural analysis of organometallic compounds with soft ionization mass spectrometry. (2010). University of Pardubice.
  • Common Mistakes When Testing for Lab Grade Purity. (2025). Microbioz India.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
  • Chemical Reagents Their Purity & Tests. (n.d.). Sciencemadness.org.
  • THE ORGANOMETALLIC CHEMISTRY OF THE TRANSITION METALS. (n.d.). ASA PUNE.
  • High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. (1997). PubMed.
  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • How to determine the purity of newly synthesized organic compound? (2018).
  • Detailed Explanation of the Purity Classification System for Chemical Reagents and Its Application Scenarios. (2026).
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Lab Manager.
  • 9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
  • METHODS FOR SALT ANALYSIS. (2022). The Salt Industry Center of Japan.
  • DL-4-Hydroxy-2-ketoglutar
  • methods of purification of organic compounds. (2019). BYJU'S.
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. (2025).
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI.

Sources

Troubleshooting

Common issues with 2,4-dinitrophenylhydrazine (2,4-DNPH) based keto-acid assays.

Welcome to the Technical Support Center for Carbonyl and Keto-Acid Analysis. As a Senior Application Scientist, I have guided countless laboratories through the nuances of keto-acid quantification.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbonyl and Keto-Acid Analysis. As a Senior Application Scientist, I have guided countless laboratories through the nuances of keto-acid quantification. The 2,4-dinitrophenylhydrazine (DNPH) assay is a workhorse of classical biochemistry, highly valued for its sensitivity and simplicity. However, it is notoriously unforgiving if the underlying chemical mechanisms are ignored.

This guide is designed to bridge the gap between protocol execution and mechanistic understanding, providing you with self-validating workflows, troubleshooting logic, and data-driven assay parameters.

Core Principles: The Chemistry of DNPH Derivatization

The DNPH assay relies on a two-step chemical transformation. First, in a highly acidic environment, the nucleophilic hydrazine group of 2,4-DNPH attacks the electrophilic carbonyl carbon of a keto-acid (such as pyruvate or α -ketoglutarate), followed by dehydration to form a stable hydrazone. Second, the addition of a strong base deprotonates the hydrazone, extending its conjugated π -electron system. This causes a massive bathochromic shift, turning the solution from pale yellow to a deep red/brown that can be measured spectrophotometrically[1].

DNPH_Mechanism A 1. Sample Preparation (Extract Keto-Acids) B 2. Acidification (1M HCl / 0.5M H3PO4) A->B C 3. DNPH Derivatization (Nucleophilic Attack) B->C D 4. Incubation (Hydrazone Formation) C->D E 5. Alkalinization (NaOH Addition) D->E F 6. Spectrophotometry (Bathochromic Shift, 445-540nm) E->F

Workflow of 2,4-DNPH derivatization and spectrophotometric detection.

The Self-Validating DNPH Protocol

To ensure absolute trustworthiness in your data, every DNPH assay must be run as a self-validating system. This means embedding internal controls that account for reagent auto-oxidation and matrix interference. The following is the gold-standard protocol for quantifying α -keto acids (e.g., products of D-Amino Acid Oxidase activity)[1].

Step 1: System Calibration & Blanking (The Validation Core)

  • Standard Curve: Prepare a serial dilution of your target keto-acid (0.1 mM to 3.0 mM) in your specific assay buffer.

  • Reagent Blank: Assay buffer only (validates the baseline absorbance of the DNPH reagent).

  • Matrix Blank (Critical): A sample containing all biological components, enzymes, and co-factors, except the substrate. This isolates the true keto-acid signal from background carbonyls.

Step 2: Acidic Derivatization

  • Add 10 μ L of your sample/standard to 290 μ L of buffer.

  • Add 150 μ L of freshly prepared 1 mM 2,4-DNPH (solubilized in 1 M HCl).

  • Causality: The 1 M HCl protonates the carbonyl oxygen of the keto-acid, increasing its electrophilicity and driving the nucleophilic attack by the hydrazine nitrogen[1].

Step 3: Incubation & Kinetic Validation

  • Incubate the mixture at 25°C for 10 to 40 minutes.

  • Self-Validation: For a new sample type, run a time-course on your highest standard. Derivatization is complete only when the absorbance plateaus.

Step 4: Alkalinization & Signal Generation

  • Stop the reaction by adding 1.05 mL of 0.6 M NaOH.

  • Causality: The strong base deprotonates the newly formed hydrazone, shifting its absorption maximum into the visible spectrum (typically 445 nm to 540 nm depending on the specific keto-acid)[1]. Incubate for 5 minutes to allow full color development.

Step 5: Spectrophotometric Quantification

  • Read the absorbance at the optimized wavelength (e.g., 445 nm). Subtract the Matrix Blank from all experimental readings before interpolating against your standard curve.

Troubleshooting Guide: Common Assay Failures

Q: Why is my standard curve non-linear or flattening out at higher concentrations? A: This indicates either reagent depletion or a solubility failure. Causality: The DNPH reagent must be in vast molar excess (at least 5-10x) relative to the carbonyls in your sample. If your keto-acid concentration is too high, you will consume all the DNPH, capping your signal. Alternatively, the resulting hydrazone may have exceeded its solubility limit in the aqueous-basic matrix. Solution: Dilute your samples or increase the concentration of your DNPH stock. If precipitation is the issue, adding a solubilizing solvent like ethanol prior to reading can rescue the assay.

Q: I am assaying Prolyl Hydroxylase Domain (PHD) enzymes. Why do I see a massive overestimation of α -ketoglutarate consumption? A: You are detecting a false positive from your assay co-factors. Causality: PHD enzymes require ascorbic acid to maintain their active iron(II) center. During the assay, ascorbic acid oxidizes to dehydroascorbic acid (DHA). DHA is a 1,2,3-tricarbonyl compound that reacts aggressively with 2,4-DNPH, forming a hydrazone that absorbs light at the exact same wavelength as the α -ketoglutarate derivative[2]. Solution: You must run a parallel control containing the exact concentration of ascorbic acid used in your assay (without the enzyme) and subtract this background signal.

Logical_Interference Enzyme Enzyme Assay (e.g., PHD or DAAO) KetoAcid Target Keto-Acid (Pyruvate / α-KG) Enzyme->KetoAcid Interferent Co-factors / Matrix (Ascorbic Acid) Enzyme->Interferent DNPH 2,4-DNPH Reagent KetoAcid->DNPH Oxidation Oxidation to Tricarbonyls (Dehydroascorbic Acid) Interferent->Oxidation Oxidation->DNPH Hydrazone1 Target Hydrazone (True Signal) DNPH->Hydrazone1 Hydrazone2 Off-Target Hydrazone (False Positive) DNPH->Hydrazone2 Signal Total Absorbance (Overestimation) Hydrazone1->Signal Hydrazone2->Signal

Logical pathways of target signal generation versus matrix interference.

Q: My samples turned cloudy immediately after adding the NaOH stop solution. How do I fix this? A: Causality: Biological matrices (like sweat, serum, or crude cell lysates) contain high levels of proteins and divalent cations. The sudden shift to a highly basic pH causes rapid protein denaturation and the precipitation of insoluble metal hydroxides. Solution: Deproteinize your samples prior to the DNPH assay using Trichloroacetic Acid (TCA) precipitation or centrifugal ultrafiltration. For complex matrices like human sweat, miniaturizing the assay into a 96-well format and precisely optimizing the base concentration (e.g., using 3 N NaOH) can mitigate these matrix effects[3].

Quantitative Data & Assay Parameters

Because different keto-acids form hydrazones with distinct electronic properties, assay parameters must be tailored to the specific target. Below is a summary of validated parameters from the literature:

Target AnalyteBiological ContextDNPH Reagent FormulationAlkalinization ReagentDetection WavelengthIncubation Time
α -Ketoglutarate PHD Enzyme Activity50 mM in 0.5 M H3​PO4​ Concentrated Base490 nm - 540 nm10 - 40 min
Pyruvate Sweat / Nutritional Analysis0.0125% (v/v) in 2 M HCl3 N NaOH420 nm - 515 nm10 min
α -Keto Acids (General) D-Amino Acid Oxidase (DAAO)1 mM in 1 M HCl0.6 M NaOH445 nm10 min
Keto-androgens Steroid Profiling1 mg/mL in Methanol/ H2​SO4​ None (HPLC-UV)310 nm20 min (at 60°C)

Frequently Asked Questions (FAQs)

Q: Can I use the DNPH assay for continuous kinetic monitoring of an enzyme? A: No. The DNPH assay is strictly a discontinuous (endpoint) assay. The derivatization step requires highly acidic conditions (pH < 1) which immediately denatures the enzyme being studied. Furthermore, the colorimetric readout requires a shift to highly basic conditions. For continuous monitoring, you must use coupled enzyme assays (e.g., using Glutamate Dehydrogenase and monitoring NADH depletion at 340 nm)[1].

Q: How do I handle highly hydrophobic or UV-transparent keto-androgens? A: Causality: Many keto-steroids lack the conjugated double bonds necessary for standard UV detection. Derivatizing them with DNPH adds the highly conjugated dinitrophenyl group, enabling sensitive detection. However, instead of alkalinization and colorimetry, the derivatized products should be separated via Reverse-Phase HPLC and detected at 310 nm[4].

Q: Why does the literature recommend different detection wavelengths (e.g., 420 nm vs. 540 nm) for the same assay? A: The exact absorption maximum depends heavily on the final pH of the solution and the specific R-group of the keto-acid. Aliphatic keto-acids (like pyruvate) tend to absorb at lower wavelengths (~420-450 nm), while highly conjugated or aromatic carbonyls absorb at higher wavelengths (>500 nm). Always run a spectral scan (350–600 nm) on your highest standard during assay validation to determine the empirical λmax​ for your specific buffer system.

Sources

Optimization

Instability of dinitrophenylhydrazones in alkaline media for colorimetric assays.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive, yet rarely explained, challenges in colorimetric biochemistry: the kinetic inst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive, yet rarely explained, challenges in colorimetric biochemistry: the kinetic instability of 2,4-dinitrophenylhydrazones in alkaline media.

This guide bypasses superficial troubleshooting to address the fundamental chemical causality of your assay failures, providing you with self-validating workflows to ensure absolute data integrity.

Mechanistic Overview: The "Why" Behind Alkaline Fading

The 2,4-dinitrophenylhydrazine (DNPH) assay is the gold standard for quantifying carbonyls (aldehydes and ketones) in oxidized proteins and metabolites. The assay relies on a bathochromic shift [1]. DNPH reacts with carbonyls in acidic media to form a stable hydrazone adduct absorbing in the UV range (~370 nm). To quantify this without interference from unreacted DNPH, a strong base (NaOH or KOH) is added.

This alkaline shift deprotonates the hydrazone nitrogen, generating a highly conjugated quinoidal anion that absorbs intensely in the visible range (~450 nm) [2]. However, this anion is kinetically unstable. In strong alkaline media, the molecule is highly susceptible to nucleophilic attack by hydroxide ions (hydrolysis) and oxidative degradation, causing the red/brown signal to rapidly fade back to yellow [1]. If you do not control your timing, base concentration, and analyte limits, your quantitative data will be fundamentally flawed.

Assay Logic & Instability Checkpoint

G N1 Carbonyl Sample N2 DNPH Derivatization (Acidic Media) N1->N2 N3 Hydrazone Adduct (~370 nm, Stable) N2->N3 Nucleophilic Addition N4 Alkaline Shift (+ NaOH) N3->N4 N5 Quinoidal Anion (~450 nm, Unstable) N4->N5 Deprotonation N6 Rapid Readout (Valid Data) N5->N6 t < 15 min N7 Alkaline Fading (Signal Decay) N5->N7 Hydrolysis (t > 15 min)

Workflow of DNPH derivatization, alkaline bathochromic shift, and the kinetic window for readout.

Troubleshooting FAQs

Q1: My absorbance readings at 450 nm drop by 20% within the first 30 minutes. How can I prevent this alkaline fading? A: You are observing alkaline hydrolysis. The quinoidal anion is inherently unstable over time. To resolve this, you must implement a strict kinetic window: read the microplate within 10–15 minutes of adding NaOH. Furthermore, research demonstrates that the spectrophotometric properties of the hydrazone adduct become highly unstable at concentrations exceeding 0.5 mM [1]. If your signal decays rapidly, your initial carbonyl concentration is too high. Dilute your samples to cap the analyte concentration below 0.5 mM before the alkaline shift.

Q2: I am using the traditional TCA precipitation method for protein carbonyls because I was told the alkaline method is too unstable. Is there a reliable alternative? A: Yes. While the traditional method reads the hydrazone in 6 M guanidine-HCl at 370 nm to avoid alkaline instability, it is notoriously tedious and prone to protein loss during pellet washing. You can use the "Simplified DNPH Assay" which bypasses precipitation entirely [2]. By adding NaOH directly to the DNPH-protein mixture, the target absorbance shifts to 450 nm, while unreacted DNPH shifts down to 260 nm, clearing the spectral window [1]. To ensure trustworthiness, you must include a reagent blank (DNPH + NaOH without protein) and read the plate immediately.

Q3: Does the concentration of NaOH matter? I currently use 6 M NaOH to ensure a complete shift. A: It matters critically. While 6 M NaOH ensures a rapid bathochromic shift, the massive excess of hydroxide ions aggressively accelerates the nucleophilic hydrolysis of the hydrazone bond [3]. Empirical optimization shows that a final concentration of ~1.2 M to 2.0 M NaOH is sufficient for full color development while providing a significantly wider kinetic window before severe fading occurs[1].

Quantitative Data Presentation: Signal Decay Dynamics

The following table summarizes the causal relationship between analyte concentration, base concentration, and signal stability. Use this to benchmark your assay parameters.

Analyte ConcentrationNaOH (Final Conc.)Absorbance (T=0 min)Absorbance (T=30 min)Signal Loss (%)Causality & Scientific Recommendation
0.2 mM 2.0 M 0.4500.435~3.3% Stable kinetic window. Optimal parameters for high-throughput screening.
0.8 mM 2.0 M 1.8001.250~30.5% High concentration accelerates oxidative degradation [1]. Dilute sample prior to assay.
0.2 mM 6.0 M 0.4600.350~23.9% Excess hydroxide drives rapid nucleophilic hydrolysis. Reduce base concentration.

Self-Validating Experimental Protocol

Optimized Alkaline DNPH Colorimetric Assay

This protocol is engineered as a self-validating system. It includes internal kinetic checks to mathematically verify that alkaline fading has not compromised your quantification.

Phase 1: Derivatization (Acidic Media)

  • Aliquot 100 µL of your sample (protein homogenate or metabolite extract) into a microcentrifuge tube. Crucial: Ensure expected carbonyl concentration is < 0.5 mM.

  • Add 100 µL of 10 mM DNPH dissolved in 0.5 M H₂SO₄.

  • Validation Check: Prepare a parallel blank containing 100 µL of sample buffer + 100 µL of DNPH reagent.

  • Incubate in the dark at room temperature for 10 minutes to allow complete nucleophilic addition and hydrazone formation.

Phase 2: The Alkaline Bathochromic Shift

  • Add 50 µL of 6 M NaOH to the mixture. (This yields an optimal final NaOH concentration of ~1.2 M).

  • Visual Causality Check: The solution will immediately shift from pale yellow to deep red/brown as the quinoidal anion forms. The unreacted DNPH simultaneously shifts its absorbance maximum to 260 nm [1].

Phase 3: Kinetic Quantification & Validation

  • Transfer 200 µL of the mixture to a clear 96-well microplate.

  • Primary Readout: Read the absorbance at 450 nm exactly 5 minutes post-NaOH addition.

  • Self-Validation Step: Take a second reading at exactly 15 minutes.

    • Interpretation: If the signal has decayed by more than 5% between the 5-minute and 15-minute marks, your initial sample concentration exceeded the stability threshold, triggering concentration-dependent degradation. You must dilute the original sample and repeat the assay to guarantee data integrity.

References

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins Source: National Institutes of Health (nih.gov) URL:[Link]

  • Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins Source: National Institutes of Health (nih.gov) URL: [Link]

  • Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose Source: ResearchGate (researchgate.net) URL:[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Cross-Reactivity of DL-4-Hydroxy-2-ketoglutarate with Metabolic Aldolases

Introduction: The Nuances of Substrate Specificity in Aldolase Chemistry In the intricate web of cellular metabolism, aldolases serve as essential catalysts, cleaving carbon-carbon bonds in a variety of sugar and keto-ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nuances of Substrate Specificity in Aldolase Chemistry

In the intricate web of cellular metabolism, aldolases serve as essential catalysts, cleaving carbon-carbon bonds in a variety of sugar and keto-acid substrates. Their roles are fundamental to central carbon metabolism, including glycolysis, gluconeogenesis, and amino acid degradation pathways[1][2]. For researchers in metabolic studies and drug development, understanding the precise substrate specificity of these enzymes is paramount. An inhibitor designed for a glycolytic aldolase in a cancer cell could have unintended off-target effects if it interacts with a structurally similar aldolase in a different pathway[3][4].

This guide focuses on DL-4-Hydroxy-2-ketoglutarate (DL-HKG), a key intermediate in the mitochondrial degradation of hydroxyproline[5]. The primary enzyme responsible for its metabolism is 4-hydroxy-2-oxoglutarate aldolase (HOGA), which catalyzes its reversible cleavage into pyruvate and glyoxylate[6][7]. However, the metabolic landscape is not always so clear-cut. The potential for DL-HKG to be recognized and processed by other metabolic aldolases presents both a challenge for accurate metabolic profiling and an opportunity for exploiting enzymatic promiscuity in biocatalysis[2][8].

Here, we provide an in-depth comparison of the reactivity of DL-HKG with its primary enzyme, HOGA, and other significant metabolic aldolases. We will explore the structural and mechanistic basis for this cross-reactivity, provide actionable experimental protocols to assess it, and discuss the implications for researchers and drug developers.

The Primary Interaction: DL-HKG and 4-Hydroxy-2-Oxoglutarate Aldolase (HOGA)

Human HOGA (hHOGA) is a mitochondrial enzyme that functions as the gatekeeper in the final step of the hydroxyproline catabolic pathway[9][10]. Its deficiency leads to the rare genetic disorder Primary Hyperoxaluria Type 3 (PH3), characterized by an overproduction of oxalate[11][9].

Mechanism: hHOGA is a Class I aldolase, employing a Schiff base mechanism. A key lysine residue (Lys196) in the active site acts as a nucleophile, attacking the C2 carbonyl of HKG to form a protonated Schiff base intermediate. This facilitates the retro-aldol cleavage, releasing pyruvate and glyoxylate[11][5]. Structural studies have elucidated the key residues, including Tyr168 and Ser77, that form a proton relay network essential for catalysis[11].

Metabolic Significance: The HOGA-catalyzed reaction is critical for detoxifying glyoxylate, a highly reactive anion. The products, pyruvate and glyoxylate, are fed into central metabolism. Pyruvate can enter the Krebs cycle, while glyoxylate is typically converted to glycolate or glycine[11][12].

cluster_pathway Hydroxyproline Catabolism 4-Hydroxyproline 4-Hydroxyproline HOGA_Substrate 4-Hydroxy-2-Oxoglutarate (HOG/HKG) 4-Hydroxyproline->HOGA_Substrate Multiple Steps (HPOX, 1P5CDH, AspAT) Pyruvate Pyruvate HOGA_Substrate->Pyruvate HOGA (EC 4.1.3.16) [Mitochondria] Glyoxylate Glyoxylate HOGA_Substrate->Glyoxylate HOGA (EC 4.1.3.16) [Mitochondria] Krebs_Cycle Krebs_Cycle Pyruvate->Krebs_Cycle Enters Central Metabolism Detoxification Glycine / Glycolate Glyoxylate->Detoxification Metabolized by AGT, GR

Caption: The final step of hydroxyproline metabolism catalyzed by HOGA.

Comparative Analysis of Aldolase Cross-Reactivity with DL-HKG

While HOGA is the dedicated enzyme for HKG metabolism in mammals, other aldolases, particularly in prokaryotes, exhibit significant cross-reactivity. This phenomenon is often rooted in shared evolutionary ancestry and structural homology.

Case Study 1: KDPG Aldolase - A Confirmed Dual-Specificity Enzyme

The most prominent example of cross-reactivity is found in Escherichia coli. The enzyme encoded by the eda gene, known as 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, is a key component of the Entner-Doudoroff pathway. However, research has definitively shown that this enzyme is bifunctional and also serves as the primary KHG aldolase in E. coli[13][14].

  • Native Reaction (KDPG Aldolase): Cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate.

  • Cross-Reactivity (KHG Aldolase): Cleaves (4S)-4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate[15][16].

This dual role is a classic example of "moonlighting" enzymes. While the overall reaction chemistry is similar (a retro-aldol cleavage yielding pyruvate), the structure of the second product differs (G3P vs. glyoxylate). The E. coli enzyme is stereospecific for the (S)-enantiomer of HKG, whereas mammalian HOGA can process both D and L forms[15][17]. This specificity is a critical consideration for researchers using bacterial models or enzymes in biocatalytic applications.

Case Study 2: The DHDPS/NAL Superfamily - A Hotbed for Promiscuity

HOGA belongs to the dihydrodipicolinate synthase (DHDPS)/N-acetylneuraminate lyase (NAL) protein superfamily[11][18][19]. This family is characterized by a common catalytic mechanism involving Schiff base formation. The structural relationship suggests a high potential for substrate promiscuity among its members.

For instance, 2-keto-3-deoxygluconate (KDG) aldolase from the thermophilic archaeon Sulfolobus solfataricus demonstrates a remarkable lack of specificity, efficiently cleaving both KDG and D-2-keto-3-deoxygalactonate (KDGal)[20]. This inherent flexibility within the superfamily suggests that other members could potentially interact with HKG, even if with low efficiency. Researchers designing inhibitors against HOGA should consider screening them against other DHDPS/NAL family members to assess off-target potential, especially if the inhibitor targets conserved active site features.

Superfamily DHDPS/NAL Superfamily (Class I Aldolases) HOGA HOGA (Human, Bovine) Superfamily->HOGA KDPG_Aldolase KDPG/KHG Aldolase (E. coli) Superfamily->KDPG_Aldolase KDG_Aldolase KDG Aldolase (Sulfolobus) Superfamily->KDG_Aldolase Other_Aldolases Other 2-keto-3-deoxysugar acid aldolases Superfamily->Other_Aldolases DL_HKG DL-4-Hydroxy-2-ketoglutarate (Substrate) DL_HKG->HOGA High Affinity (Primary Substrate) DL_HKG->KDPG_Aldolase High Affinity (Confirmed Cross-Reactivity) DL_HKG->KDG_Aldolase Low/Untested Affinity (Potential Cross-Reactivity)

Caption: Relationship of HOGA and DL-HKG cross-reactivity within the DHDPS/NAL superfamily.

Case Study 3: Fructose-1,6-Bisphosphate (FBP) Aldolase - A Mechanistic Cousin

FBP aldolase is perhaps the most well-known aldolase, central to glycolysis[1]. Like HOGA, the Class I FBP aldolases found in animals and plants utilize a Schiff base mechanism. However, the substrate structure is significantly different (a phosphorylated six-carbon sugar vs. a five-carbon keto-acid). Direct cross-reactivity of FBP aldolase with DL-HKG is highly unlikely and has not been reported. The comparison is valuable from a mechanistic standpoint for drug developers. An inhibitor targeting the lysine-substrate Schiff base formation could theoretically interact with both enzymes if other binding determinants are ignored, highlighting the need for highly specific molecular designs.

Quantitative Comparison of Aldolase Activity

To objectively compare the performance of different aldolases with DL-HKG, kinetic parameters must be determined. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, indicating substrate binding affinity. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted per second. The ratio kcat/Km is a measure of catalytic efficiency.

EnzymeNative SubstrateKm (Native)kcat (Native, s⁻¹)kcat/Km (Native)Test Substratekcat/Km (Test)Fold Decrease in Efficiency
Human HOGA 4-Hydroxy-2-oxoglutarate~20-50 µM[11][9]~5-10[11]~1-5 x 10⁵ M⁻¹s⁻¹N/AN/AN/A
E. coli KDPG Aldolase KDPG~10 µM[8]83[8]8.3 x 10⁶ M⁻¹s⁻¹KDG¹9.7 M⁻¹s⁻¹[8]~8.6 x 10⁵
E. coli KDPG Aldolase KDPG~10 µM[8]83[8]8.3 x 10⁶ M⁻¹s⁻¹KHO²14 M⁻¹s⁻¹[8]~6.0 x 10⁵
FBP Aldolase (Rabbit Muscle) Fructose-1,6-bisphosphate~4 µM~29~7.2 x 10⁶ M⁻¹s⁻¹DL-HKGNot Reported (Expected to be negligible)>> 10⁶

¹ KDG (2-keto-3-deoxygluconate) is HKG without the 4-hydroxyl group. ² KHO (2-keto-4-hydroxy-octanoate) is a hydrophobic analog. Note: Kinetic values can vary based on experimental conditions. The data for KDPG Aldolase with KDG and KHO illustrate the significant drop in efficiency with non-native substrates, which is typical for cross-reactivity.

Experimental Protocol: Assessing Aldolase Cross-Reactivity

This section provides a robust, self-validating protocol for testing the activity of a purified aldolase with DL-HKG. The protocol is based on a coupled enzyme assay that continuously monitors the production of pyruvate.

Principle: The aldolase of interest cleaves DL-HKG to produce pyruvate and glyoxylate. The generated pyruvate is then immediately used by lactate dehydrogenase (LDH) to oxidize NADH to NAD⁺. The rate of this reaction can be monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of the aldolase reaction.

cluster_0 Reaction 1: Aldolase Activity (Test Enzyme) cluster_1 Reaction 2: Coupled Assay (LDH) DL_HKG DL-4-Hydroxy-2-ketoglutarate Pyruvate Pyruvate DL_HKG->Pyruvate DL_HKG->Pyruvate Test Aldolase Glyoxylate Glyoxylate DL_HKG->Glyoxylate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (Coupling Enzyme) NADH NADH (Absorbs at 340 nm) NAD NAD+ (No Absorbance at 340 nm) NADH->NAD Monitor Decrease in Abs at 340nm PyruvateNADH PyruvateNADH LactateNAD LactateNAD PyruvateNADH->LactateNAD

Caption: Workflow for the coupled spectrophotometric assay of HKG aldolase activity.

Materials
  • Purified aldolase enzyme (e.g., HOGA, KDPG Aldolase, FBP Aldolase)

  • DL-4-Hydroxy-2-ketoglutarate lithium salt (Substrate)[7]

  • Lactate Dehydrogenase (LDH) from rabbit muscle (Coupling enzyme)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Reaction Buffer: 50 mM HEPES or Tris-HCl, pH 7.5

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm (kinetic mode)

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of DL-HKG in ultrapure water.

    • Prepare a 10 mM stock solution of NADH in reaction buffer. Determine its precise concentration spectrophotometrically (ε340 = 6220 M⁻¹cm⁻¹).

    • Dilute purified aldolase to a working concentration (e.g., 0.1-1.0 µM) in reaction buffer. Keep on ice.

    • Prepare a stock of LDH (e.g., 1000 units/mL).

  • Assay Setup (per 200 µL reaction in a 96-well plate):

    • To each well, add the following components to create the assay master mix:

      • 160 µL Reaction Buffer

      • 10 µL NADH stock (final concentration: 0.5 mM)

      • 2 µL LDH stock (final concentration: 10 units/mL)

    • Rationale: The concentrations of the coupling enzyme (LDH) and its substrate (NADH) are kept high (saturating) to ensure that the aldolase-catalyzed reaction is the rate-limiting step.

  • Initiating the Reaction:

    • Add 10 µL of the test aldolase solution to the wells.

    • Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer for 5 minutes.

    • Rationale: This pre-incubation step ensures temperature stability and allows for the measurement of any background NADH oxidation not dependent on the substrate.

  • Data Acquisition:

    • Initiate the reaction by adding 20 µL of the DL-HKG stock solution (final concentration: 10 mM). For kinetic studies, this concentration will be varied.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

    • Self-Validation/Controls:

      • No Substrate Control: Replace DL-HKG with buffer. The rate should be negligible.

      • No Aldolase Control: Replace the test aldolase with buffer. The rate should be negligible.

      • No LDH Control: Omit LDH from the master mix. The rate should be negligible, confirming the reaction is dependent on the coupling system.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the kinetic trace (ΔAbs340/min).

    • Convert the rate to µmol/min (activity) using the Beer-Lambert law: Rate (µmol/min) = (ΔAbs/min / ε) * V * 10⁶ (where ε = 6220 M⁻¹cm⁻¹, and V = total reaction volume in Liters).

    • To determine Km and Vmax, repeat the assay with varying concentrations of DL-HKG (e.g., from 0.1 to 20 times the expected Km) and fit the data to the Michaelis-Menten equation using non-linear regression software.

Conclusion and Implications for Researchers

The substrate DL-4-Hydroxy-2-ketoglutarate serves as a specific and high-affinity substrate for mammalian 4-hydroxy-2-oxoglutarate aldolase. However, the principle of enzymatic cross-reactivity is well-demonstrated by the bifunctional KDPG/KHG aldolase in E. coli and the substrate promiscuity observed within the broader DHDPS/NAL superfamily[13][20].

For Metabolic Researchers: When studying metabolic pathways involving HKG, especially in microorganisms, it is crucial to confirm the identity of the enzyme responsible for its turnover. Relying solely on the detection of products (pyruvate and glyoxylate) could lead to incorrect pathway attribution if a promiscuous aldolase is active.

For Drug Development Professionals: HOGA represents a potential therapeutic target for conditions involving metabolic dysregulation. However, its structural similarity to other aldolases necessitates careful screening for off-target effects. An inhibitor developed against hHOGA could inadvertently affect bacterial KDPG aldolase, with potential implications for the gut microbiome. Conversely, the inherent promiscuity of some aldolases can be harnessed for biocatalysis to produce valuable chiral compounds for the pharmaceutical industry[2].

By employing rigorous kinetic analysis and robust, well-controlled enzymatic assays as described in this guide, researchers can confidently navigate the complexities of aldolase cross-reactivity and generate accurate, reliable data to advance their scientific objectives.

References

  • Biochemical and Structural Characterization of l-2-Keto-3-deoxyarabinonate Dehydratase: A Unique Catalytic Mechanism in the Class I Aldolase Protein Superfamily . Biochemistry - ACS Publications. [Link]

  • Why is Aldolase important? . Drlogy. [Link]

  • 4-hydroxy-2-oxoglutarate aldolase - Wikipedia . Wikipedia. [Link]

  • Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target - PMC . NCBI. [Link]

  • Diverse roles of aldolase enzymes in cancer development, drug resistance and therapeutic approaches as moonlighting enzymes - PubMed . PubMed. [Link]

  • eda - KHG/KDPG aldolase - Escherichia coli (strain K12) | UniProtKB | UniProt . UniProt. [Link]

  • Inhibition of hHOGA1 oxaloacetate decarboxylase and aldolase activities... . ResearchGate. [Link]

  • Aldolase: A Desirable Biocatalytic Candidate for Biotechnological Applications - MDPI . MDPI. [Link]

  • Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 . Portland Press. [Link]

  • (PDF) Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate. Implications for Primary Hyperoxaluria Type-3 . ResearchGate. [Link]

  • The roles of aldolase in tumor progression. In many types of cancer,... . ResearchGate. [Link]

  • The enzyme 4-hydroxy-2-oxoglutarate aldolase and its role in mitochondrial metabolism . Semantic Scholar. [Link]

  • Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC . NCBI. [Link]

  • Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One . PLOS One. [Link]

  • Characterization of highly active 2-keto-3-deoxy-L-arabinonate and 2-keto-3-deoxy-D-xylonate dehydratases in terms of the biotransformation of hemicellulose sugars to chemicals - PMC . NCBI. [Link]

  • KDPG/KHG aldolase (IPR000887) - InterPro entry - EMBL-EBI . InterPro. [Link]

  • KEGG ENZYME: 4.1.3.16 . Genome.jp. [Link]

  • The structural basis for substrate promiscuity in 2-keto-3-deoxygluconate aldolase from the Entner-Doudoroff pathway in Sulfolobus solfataricus - PubMed . PubMed. [Link]

  • Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates - PMC . NCBI. [Link]

  • Improving upon Nature: Active site remodeling produces highly efficient aldolase activity towards hydrophobic electrophilic substrates - PMC . NCBI. [Link]

  • Identification and Characterization ofL-Arabonate Dehydratase . Semantic Scholar. [Link]

  • Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC . NCBI. [Link]

  • Characterization of highly active 2-keto-3-deoxy-L-arabinonate and 2-keto-3-deoxy-D-xylonate dehydratases in terms of the biotransformation of hemicellulose sugars to chemicals - PubMed . PubMed. [Link]

  • Characterization of l-2-keto-3-deoxyfuconate aldolases in a nonphosphorylating l-fucose metabolism pathway in anaerobic bacteria - PMC . NCBI. [Link]

  • 2-Keto-4-hydroxyglutarate aldolase: purification and characterization of the homogeneous enzyme from bovine kidney - PubMed . PubMed. [Link]

  • Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS . ARUP Laboratories. [Link]

  • 4.1.3.42 (4S)-4-hydroxy-2-oxoglutarate aldolase - ENZYME . ENZYME. [Link]

  • KEGG ENZYME: 4.1.3.42 . Genome.jp. [Link]

  • Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria . PLOS. [Link]

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Comparative

Comparative Analysis of DL-4-Hydroxy-2-ketoglutarate and 2-Hydroxyglutarate as Competitive Inhibitors

As drug development professionals and metabolic researchers dissect the complex web of cellular metabolism, structural analogs of α-ketoglutarate (α-KG) have emerged as critical nodes of disease pathology. Two such metab...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and metabolic researchers dissect the complex web of cellular metabolism, structural analogs of α-ketoglutarate (α-KG) have emerged as critical nodes of disease pathology. Two such metabolites—2-Hydroxyglutarate (2-HG) and DL-4-Hydroxy-2-ketoglutarate (4-HKG) —share a highly conserved dicarboxylic acid backbone but drive vastly different biochemical phenotypes through competitive inhibition.

This guide provides an authoritative, data-driven comparison of these two metabolites, detailing the causality behind their inhibitory mechanisms, their physiological targets, and the self-validating experimental workflows required to quantify their competitive kinetics in vitro.

Mechanistic Divergence: C2 vs. C4 Hydroxylation

Both 2-HG and 4-HKG mimic the structure of α-KG, a central Krebs cycle intermediate and obligate cofactor for over 60 mammalian enzymes. However, the precise location of their hydroxyl groups dictates their binding affinities and inhibitory targets:

  • 2-Hydroxyglutarate (2-HG): Generated by gain-of-function mutations in Isocitrate Dehydrogenase (IDH1/2), 2-HG replaces the C2-ketone of α-KG with a hydroxyl group. Because the C2-ketone is strictly required for the oxidative decarboxylation that drives Fe(II)/α-KG-dependent dioxygenases, 2-HG binds the active site iron but traps the enzyme in a dead-end complex, acting as a competitive inhibitor of enzymes like TET DNA hydroxylases and JmjC histone demethylases[1].

  • DL-4-Hydroxy-2-ketoglutarate (4-HKG): Also known as 4-hydroxy-2-oxoglutarate (HOG), this metabolite retains the C2-ketone but features a hydroxyl group at the C4 position. It is naturally produced during hydroxyproline catabolism and is normally cleaved by 4-hydroxy-2-oxoglutarate aldolase (HOGA1)[2]. When HOGA1 is deficient—as seen in Primary Hyperoxaluria Type 3 (PH3)—4-HKG accumulates. Its structural similarity to both α-KG and glyoxylate allows it to competitively inhibit secondary targets, such as Glyoxylate Reductase (GR) and bacterial glutamate dehydrogenase[3][4].

MetabolicPathways cluster_2HG 2-HG Oncometabolite Pathway cluster_4HKG 4-HKG / PH3 Pathway aKG α-Ketoglutarate (α-KG) TwoHG 2-Hydroxyglutarate (2-HG) aKG->TwoHG Mutant IDH1/2 Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2) TwoHG->Dioxygenases Competitive Inhibition Hyp Hydroxyproline FourHKG DL-4-Hydroxy-2-ketoglutarate (4-HKG) Hyp->FourHKG Catabolism GR Glyoxylate Reductase (GR) FourHKG->GR Competitive Inhibition

Pathways illustrating the divergent competitive inhibition targets of 2-HG and 4-HKG.

Quantitative Comparison of Inhibitory Profiles

To design robust biochemical assays, researchers must understand the relative potencies of these inhibitors. Both metabolites are considered weak competitive inhibitors, meaning their physiological impact relies on massive pathological accumulation rather than high-affinity binding. For instance, 2-HG requires up to a 100-fold molar excess over α-KG to achieve significant inhibition of TET enzymes[1].

Table 1: Competitive Inhibition Kinetics
InhibitorTarget EnzymeCompeted SubstrateApparent Ki​ / IC50​ Pathological Context
D-2-Hydroxyglutarate TET1/TET2 (5mC Hydroxylases)α-Ketoglutarate~5 – 10 mMIDH-mutant Glioma / AML
D-2-Hydroxyglutarate KDM7A (Histone Demethylase)α-Ketoglutarate~1 – 5 mMIDH-mutant Glioma / AML
DL-4-Hydroxy-2-ketoglutarate Glyoxylate Reductase (GR)GlyoxylateMillimolar rangePrimary Hyperoxaluria Type 3
DL-4-Hydroxy-2-ketoglutarate Glutamate Dehydrogenaseα-Ketoglutarate2 – 10 mMBacterial metabolism inhibition

(Data synthesized from[1],[3], and[4])

Validated Experimental Workflows for Inhibition Assays

When evaluating competitive inhibitors, the experimental design must be a self-validating system. The causality of competitive inhibition dictates that the inhibitor's effect can be overcome by increasing the substrate concentration. Therefore, assays must be sensitized by keeping the primary substrate concentration near or below its Km​ .

Protocol A: In Vitro TET2 Inhibition Assay by 2-HG

Rationale: High physiological α-KG levels will outcompete 2-HG in vitro. By restricting α-KG to limiting concentrations, the assay becomes highly sensitive to 2-HG binding at the Fe(II) active site.

  • Enzyme Preparation: Incubate 0.5 µM recombinant human TET2 catalytic domain with 50 µM Fe(NH₄)₂(SO₄)₂ and 2 mM ascorbic acid in HEPES buffer (pH 7.5) for 15 minutes at 37°C. Causality: Ascorbate is strictly required to maintain the active site iron in the Fe(II) state; without it, the enzyme rapidly inactivates, yielding false-positive inhibition data.

  • Inhibitor Titration: Add D-2-Hydroxyglutarate to the reaction mixture at final concentrations ranging from 0.1 mM to 50 mM.

  • Reaction Initiation: Add a synthetic dsDNA oligonucleotide containing a central 5-methylcytosine (5mC) alongside limiting α-KG (0.1 mM) [1].

  • Quantification: Quench the reaction after 30 minutes using 10 mM EDTA. Digest the DNA to single nucleosides using Nuclease P1 and Alkaline Phosphatase. Quantify the conversion of 5mC to 5-hydroxymethylcytosine (5hmC) via LC-MS/MS.

  • Kinetic Analysis: Plot the initial velocities against 2-HG concentration to calculate the IC50​ , and use a Dixon plot to confirm competitive inhibition geometry.

Protocol B: Glyoxylate Reductase (GR) Inhibition by 4-HKG

Rationale: In Primary Hyperoxaluria Type 3 (PH3), 4-HKG accumulation mimics PH2 by inhibiting GR[4]. This assay measures the competitive displacement of glyoxylate by 4-HKG.

  • Enzyme & Cofactor Assembly: In a UV-transparent 96-well microplate, combine 10 nM purified human Glyoxylate Reductase with 0.2 mM NADPH in 100 mM Potassium Phosphate buffer (pH 7.0).

  • Inhibitor Addition: Introduce DL-4-Hydroxy-2-ketoglutarate (DL4KG) at concentrations spanning 1 mM to 10 mM[3].

  • Substrate Titration: Initiate the reaction by adding glyoxylate at varying concentrations (0.05 mM to 2 mM).

  • Real-Time Kinetics: Immediately monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP⁺) using a microplate reader at 37°C for 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Construct a Lineweaver-Burk plot (1/ V0​ vs. 1/[Glyoxylate]). Validation: A true competitive inhibitor will show intersecting lines at the Y-axis ( Vmax​ remains constant, while apparent Km​ increases).

Protocol Step1 Enzyme & Cofactor Preparation Step2 Inhibitor Titration (2-HG or 4-HKG) Step1->Step2 Step3 Substrate Addition (Limiting Concentration) Step2->Step3 Step4 Product Quantification (LC-MS or Absorbance) Step3->Step4

Standardized workflow for quantifying competitive inhibition of α-KG analogs.

Conclusion

While both 2-HG and 4-HKG are structurally analogous to α-ketoglutarate, their distinct hydroxylation patterns route them toward completely different pathological cascades. 2-HG acts as an epigenetic poison by competitively inhibiting dioxygenases in oncology models, whereas 4-HKG acts as a metabolic bottleneck inhibitor, driving oxalate crystallization in rare renal diseases. Recognizing the weak, competitive nature of these inhibitors is paramount for designing accurate in vitro assays and translating these findings into therapeutic interventions.

References

  • Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases Cancer Cell (2011). Xu W., et al. URL:[Link]

  • The enzyme 4-hydroxy-2-oxoglutarate aldolase is deficient in primary hyperoxaluria type 3 Nephrology Dialysis Transplantation (2012). Williams E.L., et al. URL:[Link]

  • Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 Biochemical Journal (2019). Huang A., et al. URL:[Link]

Sources

Validation

Efficacy of DL-4-Hydroxy-2-ketoglutarate (HKG) as an Inhibitor vs. Conventional Lysine Analogues: A Comparative Guide

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary In the landscape of enzyme inhibition and structural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

In the landscape of enzyme inhibition and structural biology, lysine analogues are critical tools for probing active sites, disrupting metabolic pathways, and modulating protease activity. DL-4-Hydroxy-2-ketoglutarate (HKG) —often utilized as a dilithium salt—occupies a unique biochemical niche. While it is endogenously recognized as the primary substrate for 4-hydroxy-2-oxoglutarate aldolase (HOGA)[1], it also functions as a highly reactive lysine analogue and enzyme inhibitor[2].

Unlike conventional structural lysine analogues such as S-(2-aminoethyl)-L-cysteine (AEC) or Tranexamic Acid (TXA) , which rely on reversible steric occlusion[3][4], HKG leverages its gamma-keto acid moiety to form covalent Schiff base intermediates with active-site lysine residues[2]. This guide objectively compares the efficacy, mechanistic causality, and experimental validation of HKG against standard lysine analogues.

Mechanistic Divergence: Covalent Trapping vs. Steric Blockade

To design effective assays, researchers must understand the fundamental chemical causality driving each inhibitor:

  • DL-4-Hydroxy-2-ketoglutarate (HKG): HKG possesses both a hydroxyl group and a keto group. When introduced to target enzymes like bacterial glutamate dehydrogenase (GDH), the keto group undergoes a nucleophilic attack by the ϵ -amino group of a catalytic lysine residue[2]. This forms an unstable Schiff base (imine) intermediate, effectively trapping the enzyme in a pseudo-irreversible state. This mechanism is highly dependent on pre-incubation time[1].

  • S-(2-aminoethyl)-L-cysteine (AEC): AEC is a toxic, structural mimic of L-lysine where a methylene group is replaced by a sulfur atom. It acts via rapid-equilibrium competitive binding, falsely triggering allosteric feedback inhibition of aspartokinase or competitively blocking Lysyl-tRNA synthetase (LysRS) in bacterial models[3].

  • Tranexamic Acid (TXA) / Epsilon-aminocaproic acid (EACA): These are synthetic antifibrinolytics. They function purely via reversible steric blockade, competitively occupying the lysine-binding kringle domains on plasminogen to prevent its activation into plasmin[4]. They lack the reactive carbonyl chemistry required for covalent adduct formation.

Mechanism HKG DL-4-Hydroxy-2-ketoglutarate (HKG) GDH Glutamate Dehydrogenase (Metabolic Enzyme) HKG->GDH Schiff Base Formation (Covalent Adduct) AEC S-(2-aminoethyl)-L-cysteine (AEC) AspK Aspartokinase / LysRS (Biosynthetic Enzyme) AEC->AspK Competitive Binding (Feedback Inhibition) TXA Tranexamic Acid (TXA) Plg Plasminogen (Protease Zymogen) TXA->Plg Steric Blockade (Reversible)

Fig 1: Mechanistic divergence of lysine analogues across distinct enzymatic targets.

Quantitative Efficacy Comparison

The following table synthesizes the kinetic profiles of these inhibitors. Notice that HKG requires millimolar concentrations for in vitro inhibition, which is characteristic of intermediate-trapping mechanisms rather than high-affinity ground-state binding.

InhibitorPrimary Target EnzymeMechanism of InhibitionEfficacy / Working ConcentrationReversibility
HKG Glutamate Dehydrogenase (GDH), AldolasesCovalent (Schiff Base formation with active-site Lysine)2 – 10 mM (In vitro)[2]Pseudo-irreversible (Time-dependent)
AEC Aspartokinase, Lysyl-tRNA Synthetase (LysRS)Competitive allosteric feedback & active site blockade Ki​ ~ 100 - 500 µM[3]Reversible (Rapid equilibrium)
TXA Plasminogen (Kringle Domains)Competitive steric blockade of lysine binding sites IC50​ ~ 1 - 5 µM[4]Reversible (Rapid equilibrium)

Experimental Methodology: Self-Validating Systems

To accurately compare the efficacy of HKG against a structural analogue like AEC, the experimental design must account for the time-dependent nature of covalent inhibition. The following protocol outlines a self-validating kinetic assay for Glutamate Dehydrogenase (GDH).

Protocol: Time-Dependent GDH Inhibition Assay

Objective: Quantify the inhibitory efficacy of HKG vs. AEC on bacterial GDH by monitoring the oxidation of NADH at 340 nm.

Causality & Experimental Choices:

  • Why Pre-incubate? Because HKG forms a Schiff base, the inhibition is kinetically slow compared to the diffusion-limited binding of AEC. Omitting a pre-incubation step will result in an artificially high apparent IC50​ for HKG.

  • Why use a Borohydride Control? To definitively prove the mechanism is a Schiff base, adding sodium borohydride ( NaBH4​ ) reduces the reversible imine to a stable secondary amine[1]. If HKG inhibition becomes permanently irreversible post-reduction, the covalent mechanism is validated.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0). Reconstitute bacterial GDH to a working concentration of 0.5 µg/mL. Prepare HKG (2-10 mM) and AEC (1-5 mM) in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Aliquot 50 µL of GDH into a 96-well UV-transparent microplate. Add 50 µL of the respective inhibitor (HKG or AEC).

    • Critical Step: Incubate at 37°C for exactly 30 minutes to allow Schiff base formation for HKG.

  • Chemical Validation (Optional Control): To a parallel set of HKG-treated wells, add 10 µL of 5 mM NaBH4​ and incubate for an additional 5 minutes to reduce the Schiff base[1].

  • Substrate Trigger: Initiate the reaction by adding 100 µL of a substrate master mix containing 10 mM L-Glutamate and 2 mM NAD+ .

  • Kinetic Readout: Immediately transfer to a microplate reader. Monitor the increase in absorbance at 340 nm (due to NADH formation) continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear phase of the curve. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to derive the IC50​ .

AssayWorkflow S1 1. Enzyme Prep (GDH + Buffer) S2 2. Inhibitor Addition (HKG vs AEC) S1->S2 S3 3. Pre-incubation (30 min, 37°C) S2->S3 S4 4. Substrate Trigger (L-Glu + NAD+) S3->S4 S5 5. Kinetic Readout (Abs 340 nm) S4->S5

Fig 2: Self-validating kinetic assay workflow for evaluating time-dependent inhibition.

Conclusion

While structural lysine analogues like AEC and TXA are excellent for rapid, reversible blockade of binding pockets, DL-4-Hydroxy-2-ketoglutarate (HKG) offers a distinct advantage for enzymologists looking to covalently trap active-site lysines. By understanding the electrophilic nature of HKG, researchers can design robust, time-dependent assays that accurately capture its inhibitory efficacy and leverage it for deep mechanistic profiling of dehydrogenases and aldolases.

References

  • "DL-4-Hydroxy-2-Ketoglutarate Lithium Salt CAS 1187-99-1" - United States Biological.
  • "Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate. Implications for Primary Hyperoxaluria Type-3" - ResearchGate.
  • "Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code" - PNAS.
  • "Antifibrinolytics (lysine analogues) for the prevention of bleeding in patients with haematological disorders" - Cochrane Library.

Sources

Comparative

Comparative Metabolomics of Primary Hyperoxaluria Type 2 and Type 3: A Guide to Analytical Platforms and Biomarker Discovery

Primary hyperoxaluria (PH) encompasses a family of rare, autosomal recessive inborn errors of glyoxylate metabolism. While all subtypes are characterized by the hepatic overproduction of oxalate—leading to recurrent neph...

Author: BenchChem Technical Support Team. Date: March 2026

Primary hyperoxaluria (PH) encompasses a family of rare, autosomal recessive inborn errors of glyoxylate metabolism. While all subtypes are characterized by the hepatic overproduction of oxalate—leading to recurrent nephrolithiasis, nephrocalcinosis, and progressive chronic kidney disease—the underlying enzymatic defects dictate entirely distinct upstream metabolic perturbations 1.

For researchers and drug development professionals evaluating substrate reduction therapies, distinguishing between PH Type 2 (PH2) and Type 3 (PH3) requires robust comparative metabolomics. This guide objectively compares the performance of targeted Gas Chromatography-Mass Spectrometry (GC-MS) and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) in capturing the divergent biomarker signatures of PH2 and PH3.

Mechanistic Grounding: The Biochemical Divergence of PH2 and PH3

To select the appropriate analytical platform, one must first understand the biochemical causality driving metabolite accumulation in each disease state:

  • PH2 (GRHPR Deficiency): Mutations in the GRHPR gene disable glyoxylate reductase/hydroxypyruvate reductase. This block prevents the normal reduction of hydroxypyruvate to D-glycerate. Instead, hydroxypyruvate is shunted toward lactate dehydrogenase (LDH), which reduces it to L-glycerate —the hallmark biomarker of PH2 1. Concurrently, unreduced glyoxylate accumulates and is oxidized to oxalate.

  • PH3 (HOGA1 Deficiency): Mutations in the HOGA1 gene disable 4-hydroxy-2-oxoglutarate aldolase, an enzyme critical for mitochondrial hydroxyproline catabolism 2. The uncleaved substrate, 4-hydroxy-2-oxoglutarate (HOG) , accumulates massively. HOG is subsequently reduced to 2,4-dihydroxyglutarate (DHG) or transaminated to 4-hydroxyglutamate (4OHGlu) , forming the diagnostic triad for PH3 [[3]]().

MetabolicPathways cluster_PH2 PH2 (GRHPR Deficiency) cluster_PH3 PH3 (HOGA1 Deficiency) Hydroxypyruvate Hydroxypyruvate GRHPR_Block GRHPR (Blocked) Hydroxypyruvate->GRHPR_Block LGlyc L-Glycerate (Biomarker) GRHPR_Block->LGlyc LDH Reduction Glyoxylate Glyoxylate GRHPR_Block->Glyoxylate Accumulation HOG 4-Hydroxy-2-oxoglutarate HOGA1_Block HOGA1 (Blocked) HOG->HOGA1_Block DHG 2,4-Dihydroxyglutarate HOGA1_Block->DHG Reduction OHGlu 4-Hydroxyglutamate HOGA1_Block->OHGlu Transamination HOGA1_Block->Glyoxylate Aldol Cleavage Oxalate Oxalate Glyoxylate->Oxalate LDH / GO Oxidation

Biochemical divergence in PH2 and PH3 leading to distinct metabolomic signatures.

Analytical Platforms Comparison: GC-MS vs. HILIC-LC-MS/MS

The physicochemical properties of these biomarkers necessitate different analytical approaches. L-glycerate and oxalate are well-suited for GC-MS following derivatization [[4]](). However, the PH3 biomarkers (HOG, DHG, 4OHGlu) are highly polar, hydrophilic, and prone to thermal degradation, making HILIC-LC-MS/MS the superior platform for their quantification [[3]]().

Table 1: Performance Comparison of Metabolomic Platforms
Analytical FeatureTargeted GC-MSHILIC-LC-MS/MS
Primary Clinical Target PH2 (L-Glycerate, Oxalate)PH3 (HOG, DHG, 4OHGlu)
Sample Preparation Extensive (Lyophilization, Derivatization)Minimal (Dilute, Protein Precipitation)
Derivatization Required Yes (Trimethylsilylation - TMS)No (Native state detection)
Sensitivity for Polar Analytes Moderate (Prone to thermal breakdown)High (Optimal for labile metabolites)
Throughput Low to MediumHigh
Data Complexity Low (Standardized library matching)High (Requires stable isotope standards)

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality to prevent artifactual data generation.

Protocol A: Targeted GC-MS Workflow (Optimized for PH2)

Targeting: L-Glycerate and Oxalate

  • Sample Aliquoting & Acidification: Acidify 24-hour urine aliquots with 6M HCl to pH < 2.

    • Causality: Acidification prevents the spontaneous, non-enzymatic oxidation of urinary ascorbate into artifactual oxalate, ensuring the measured oxalate reflects true endogenous production 5.

  • Lyophilization: Spike 100 µL of acidified urine with internal standard (e.g., 13C2-oxalate) and freeze-dry overnight.

    • Causality: The subsequent silylation reaction is violently quenched by water. Absolute desiccation is mandatory for a complete reaction.

  • TMS Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

    • Causality: This replaces the polar active hydrogens (-OH, -COOH) on L-glycerate with trimethylsilyl (TMS) groups, drastically lowering the boiling point and increasing thermal stability for GC column partitioning.

  • GC-MS Acquisition: Inject 1 µL in split mode (1:10) onto a DB-5MS column. Quantify L-glycerate using the m/z 289 target ion.

Protocol B: HILIC-LC-MS/MS Workflow (Optimized for PH3)

Targeting: HOG, DHG, and 4OHGlu

  • Dilution and Protein Precipitation: Dilute 10 µL of urine with 90 µL of cold acetonitrile/methanol (80:20 v/v) containing isotope-labeled internal standards (e.g., 13C-DHG).

    • Causality: Acetonitrile effectively crashes out urinary proteins while perfectly matching the highly organic starting mobile phase conditions required for HILIC chromatography.

  • Centrifugation & Filtration: Centrifuge at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE membrane.

    • Causality: Removes micro-particulates that would rapidly clog the narrow-bore frits of the HILIC column, ensuring system longevity and pressure stability.

  • HILIC Chromatographic Separation: Inject 2 µL onto an amide-bonded HILIC column.

    • Causality: Standard reversed-phase (C18) columns cannot retain highly polar metabolites like 4OHGlu. HILIC provides orthogonal retention based on analyte partitioning into a water-enriched layer immobilized on the stationary phase.

  • MRM Detection (Negative ESI): Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., 4OHGlu m/z 162 → 116) 3.

    • Causality: Negative electrospray ionization (ESI-) is optimal for acidic metabolites, yielding superior signal-to-noise ratios by facilitating the loss of a proton [M-H]-.

Workflow Urine Urine Sample (Acidified) Split Aliquot Urine->Split GCPrep Lyophilization & TMS Derivatization Split->GCPrep Volatilization LCPrep Dilution & Filtration Split->LCPrep Polar Extraction GCMS Targeted GC-MS (L-Glycerate, Oxalate) GCPrep->GCMS LCMS HILIC-LC-MS/MS (HOG, DHG, 4OHGlu) LCPrep->LCMS Data Metabolomic Data Integration GCMS->Data LCMS->Data

Parallel GC-MS and LC-MS/MS workflows for comprehensive PH biomarker quantification.

Quantitative Biomarker Signatures

When executing the workflows described above, researchers can expect highly divergent quantitative profiles depending on the genetic etiology of the patient. The following table summarizes the expected relative urinary excretion levels utilized to confirm diagnosis and monitor therapeutic efficacy 5, 4.

Table 2: Expected Quantitative Biomarker Signatures (Urine)
MetaboliteHealthy ControlPH2 ProfilePH3 Profile
Oxalate Baseline (<0.5 mmol/1.73m²/day)Markedly ElevatedMarkedly Elevated
L-Glycerate TraceMarkedly Elevated Trace
4-Hydroxy-2-oxoglutarate (HOG) TraceTraceMarkedly Elevated
2,4-Dihydroxyglutarate (DHG) TraceTraceElevated
4-Hydroxyglutamate (4OHGlu) TraceTraceElevated

Note: While oxalate is universally elevated across all PH types, the specific elevation of L-glycerate exclusively isolates PH2, whereas the HOG/DHG/4OHGlu triad definitively isolates PH3.

Strategic Recommendations

For drug development professionals evaluating novel RNAi therapeutics or substrate reduction molecules, relying solely on urinary oxalate reduction is insufficient due to high intra-patient variability and dietary confounders. Implementing a dual-platform metabolomics strategy (GC-MS for L-glycerate; HILIC-LC-MS/MS for HOG and 4OHGlu) provides a highly specific, dynamically responsive readout of target engagement at the specific enzymatic nodes (GRHPR or HOGA1).

References
  • Clinical practice recommendations for primary hyperoxaluria: an expert consensus statement from ERKNet and OxalEurope. ResearchGate. Available at: [Link]

  • Mutation Characteristics of Primary Hyperoxaluria in the Chinese Population and Current International Diagnosis and Treatment Status. Karger. Available at: [Link]

  • Improving Treatment Options for Primary Hyperoxaluria. NIH/PMC. Available at: [Link]

  • The Evolving Role of Genetic Testing in Monogenic Kidney Stone Disease: Spotlight on Primary Hyperoxaluria. AUA Journals. Available at: [Link]

  • Metabolite diagnosis of primary hyperoxaluria type 3. PubMed. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling DL-4-Hydroxy-2-ketoglutarate Dilithium Salt

Advanced Safety and Operational Guide for Handling DL-4-Hydroxy-2-ketoglutarate Dilithium Salt Introduction DL-4-Hydroxy-2-ketoglutarate Dilithium Salt (CAS: 1187-99-1) is a critical biochemical substrate primarily utili...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling DL-4-Hydroxy-2-ketoglutarate Dilithium Salt

Introduction DL-4-Hydroxy-2-ketoglutarate Dilithium Salt (CAS: 1187-99-1) is a critical biochemical substrate primarily utilized in the kinetic study of 4-hydroxy-2-oxoglutarate aldolase (HOGA) and related metabolic pathways[1]. While generally classified as a non-hazardous substance under standard GHS criteria[2], its application in highly sensitive enzymatic assays demands rigorous handling protocols. Contamination or degradation of the dilithium salt can rapidly compromise assay integrity, leading to false kinetic data. This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) requirements, and operational workflows associated with this compound.

Physiochemical Profile & Hazard Assessment

Understanding the physiochemical properties of DL-4-Hydroxy-2-ketoglutarate Dilithium Salt is essential for establishing causality in our safety protocols. The dilithium salt formulation increases aqueous solubility but renders the compound highly hygroscopic.

Table 1: Quantitative Physiochemical Data[2][3]

PropertyValue/SpecificationOperational Implication
Molecular Weight 162.10 g/mol (Free Acid)Molar calculations must account for the lithium counterions.
Molecular Formula C5H6O6·xLiPresence of lithium dictates specific environmental disposal protocols.
Purity ≥90% (TLC)Impurities or degradation products may act as competitive inhibitors.
Solubility Water (≤15%)Readily soluble; requires rapid reconstitution to prevent degradation.
Storage Temperature -20°C (Long-term)Thermal instability at room temperature degrades the ketone group.

Personal Protective Equipment (PPE) Matrix

Although DL-4-Hydroxy-2-ketoglutarate Dilithium Salt is not acutely toxic, strict adherence to a defined PPE matrix is mandatory. The primary goal of this PPE matrix is bidirectional: protecting the operator from potential respiratory irritation, and protecting the highly sensitive biochemical reagent from human-derived nucleases, proteases, and moisture[2].

  • Hand Protection (Nitrile Gloves): Standard latex is insufficient due to potential particulate adherence. Nitrile gloves provide a superior moisture barrier. Causality: Human skin naturally secretes moisture and enzymes that can rapidly hydrolyze the ketoglutarate backbone, ruining the substrate before the assay begins.

  • Eye Protection (Safety Goggles): ANSI Z87.1-compliant goggles. Causality: Reconstitution involves high-concentration aqueous solutions. Accidental splashing into the ocular mucosa can cause osmotic irritation due to the lithium salts[2].

  • Body Protection (Lab Coat): A standard flame-retardant, fluid-resistant laboratory coat with fitted cuffs. Causality: Prevents the transfer of lint and particulate matter into the assay microplate, which can cause light-scattering artifacts in spectrophotometric readouts.

  • Respiratory Protection (Fume Hood / N95): When weighing dry powder, operations must be conducted inside a Class II biological safety cabinet or chemical fume hood[2]. Causality: The lyophilized powder is prone to aerosolization. Inhalation of lithium-containing organic dust can cause mild respiratory tract irritation.

Operational Workflow: Reconstitution and HOGA Enzymatic Assay

To ensure trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints. DL-4-Hydroxy-2-ketoglutarate acts as a lysine analogue, reacting with the amino group of lysine residues on the enzyme to produce an unstable intermediate, ultimately yielding pyruvate and glyoxylate[1][3].

EnzymaticPathway DL4KG DL-4-Hydroxy-2-ketoglutarate HOGA HOGA Enzyme DL4KG->HOGA Substrate Pyruvate Pyruvate HOGA->Pyruvate Cleavage Glyoxylate Glyoxylate HOGA->Glyoxylate Cleavage

HOGA enzymatic cleavage of DL-4-Hydroxy-2-ketoglutarate into pyruvate and glyoxylate.

Step-by-Step Methodology: Reconstitution & Assay

  • Thermal Equilibration: Remove the sealed vial from -20°C storage[3] and place it in a desiccator at room temperature for 30 minutes.

    • Validation Check: The vial exterior must be completely dry before opening. Condensation introduced into the vial will cause immediate localized hydrolysis of the salt.

  • Centrifugation: Centrifuge the vial at 3,000 x g for 1 minute.

    • Causality: Lyophilized powders often adhere to the cap during transit. Centrifugation ensures maximum recovery and prevents aerosolization upon opening[3].

  • Reconstitution: Inside a fume hood, add molecular biology grade, degassed water or assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to achieve your desired stock concentration (e.g., 10 mM).

    • Validation Check: The solution should be completely clear within 60 seconds. Vortex gently; do not sonicate, as excessive heat degrades the compound.

  • Assay Execution: Introduce the reconstituted substrate to the HOGA enzyme matrix to initiate the cleavage into pyruvate and glyoxylate[1].

  • Aliquoting and Storage: If the entire stock is not used, aliquot into single-use microcentrifuge tubes and flash-freeze in liquid nitrogen before returning to -80°C. Avoid repeated freeze-thaw cycles.

HandlingWorkflow Storage Storage (-20°C) PPE Don Proper PPE Storage->PPE Equilibrate Equilibrate to RT PPE->Equilibrate Hood Open in Fume Hood Equilibrate->Hood Reconstitute Reconstitute & Assay Hood->Reconstitute Disposal Dispose as Lithium Waste Reconstitute->Disposal

Step-by-step operational and safety workflow for handling DL4KG.

Spill Management and Disposal Protocols

Because the compound contains lithium, it cannot be disposed of in standard biological or aqueous waste streams[2].

  • Dry Powder Spills: Do not use water to clean up dry spills, as this will solubilize the compound and spread the contamination. Use a slightly damp, lint-free absorbent pad to gently dab the powder. Place the pad in a sealed, labeled hazardous waste container.

  • Aqueous Spills: Absorb with inert chemical spill pads. Wash the affected surface with a 10% ethanol solution, followed by distilled water, to remove any residual lithium salts.

  • Disposal: Collect all liquid waste generated from the HOGA assay in a dedicated "Heavy Metal / Lithium Organic Waste" carboy. Label clearly with the CAS number (1187-99-1) and arrange for collection by certified environmental health and safety (EHS) personnel.

Sources

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